Tricyclamol Chloride

Catalog No.
S584187
CAS No.
3818-88-0
M.F
C20H32ClNO
M. Wt
337.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclamol Chloride

CAS Number

3818-88-0

Product Name

Tricyclamol Chloride

IUPAC Name

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride

Molecular Formula

C20H32ClNO

Molecular Weight

337.9 g/mol

InChI

InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1

InChI Key

PISKUTGWQHZKIK-UHFFFAOYSA-M

SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

Tricyclamol chloride is a racemate.

Chemical & Physical Properties of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified properties of Tricyclamol Chloride (CAS # 3818-88-0).

Property Value
CAS Number 3818-88-0 [1] [2] [3]
Melting Point 226-227 °C (decomp) [3]
Molecular Formula C₂₀H₃₂ClNO [1] [4] or C₂₀H₃₂NO.Cl [2] [3] [5]
Molecular Weight 337.932 - 338.935 g/mol [1] [2] [3]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [4]

Synthesis Protocol

The primary literature for the synthesis of Tricyclamol is a 1954 patent (US2826590A) [6]. The following methodology is adapted from it.

  • Step 1: Preparation of the Grignard Reagent. Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in a dry ether solvent, typically diethyl ether or 2-butanone [6].
  • Step 2: Grignard Reaction. A solution of 1-(3-chloropropanoyl)benzene in an ether solvent is slowly added to the prepared cyclohexylmagnesium bromide Grignard reagent with cooling and stirring. The reaction mixture is then refluxed for several hours [6].
  • Step 3: Quenching and Isolation. After reflux, the reaction mixture is cooled and cautiously decomposed by adding it to a cold, diluted aqueous acid (e.g., hydrochloric acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated [6].
  • Step 4: Quaternary Ammonium Salt Formation. The intermediate product, 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol, is reacted with N-methylpyrrolidine. This reaction is typically carried out by heating the components, often in a polar solvent like acetone, to form the final quaternary ammonium salt, this compound [6].
  • Step 5: Purification. The crude product can be purified through recrystallization from a suitable solvent [6].

The following diagram illustrates this synthesis workflow:

G Start Start Synthesis Step1 Prepare Grignard Reagent: Cyclohexyl bromide + Mg Start->Step1 In dry ether Step2 Grignard Reaction: Add 1-(3-chloropropanoyl)benzene Step1->Step2 Cool & stir Step3 Quench Reaction with Aqueous Acid Step2->Step3 Reflux Step4 Form Quaternary Ammonium Salt: React with N-methylpyrrolidine Step3->Step4 Isolate intermediate Step5 Purify Product (Recrystallization) Step4->Step5 Heat in solvent End This compound Step5->End

Synthesis of this compound involves a Grignard reaction and quaternization [6].

Pharmacology and Biochemistry

This compound, also known and marketed as Procyclidine hydrochloride, has the following known pharmacological profile [7] [8]:

  • Mechanism of Action: It is a muscarinic receptor antagonist (anticholinergic agent) [7] [8].
  • Secondary Activity: It also possesses properties of an N-methyl-D-aspartate (NMDA) receptor antagonist [8].
  • Therapeutic Use: It is used in the treatment of Parkinson's disease and drug-induced extrapyramidal disorders [7] [8]. Its ability to cross the blood-brain barrier is crucial for its central nervous system effects [7].

The diagram below outlines this core pharmacological mechanism:

G Drug This compound Target1 Muscarinic Receptor (Acetylcholine M1) Drug->Target1 Antagonizes Target2 NMDA Receptor Drug->Target2 Antagonizes Effect1 Anticholinergic Effect Target1->Effect1 Effect2 NMDA Antagonism Target2->Effect2 Application Therapeutic Use: Parkinson's Disease Drug-induced Extrapyramidal Disorders Effect1->Application Effect2->Application

This compound acts as a muscarinic and NMDA receptor antagonist [7] [8].

Detailed Synthesis Notes from Patent

  • Solvents: The patent specifies the use of diethyl ether or 2-butanone as suitable solvents for the Grignard reaction [6].
  • Quenching: The decomposed reaction mixture can be acidified with hydrochloric acid, after which the product may separate as an oil that crystallizes upon cooling and stirring [6].
  • Intermediate: The key intermediate, 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol, can be purified via distillation under reduced pressure [6].
  • Final Step: The formation of the quaternary ammonium salt (this compound) from the intermediate and N-methylpyrrolidine can be achieved by heating in a solvent like acetone in a sealed tube or under reflux at atmospheric pressure [6].

Information Gaps and Further Research

Based on the search results, the following detailed information is not publicly available and would likely require access to specialized scientific databases or primary literature not located in this search:

  • Detailed signaling pathways affected by this compound.
  • Comprehensive pharmacokinetic data (ADME - Absorption, Distribution, Metabolism, Excretion).
  • Full toxicological profile and detailed pre-clinical study protocols.
  • Clinical trial protocols and exhaustive safety data.

References

Tricyclamol chloride ChEBI definition racemate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the fundamental identifying information and quantitative data for Tricyclamol chloride.

Property Value / Description
IUPAC Name 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [1]
CAS Registry Number 3818-88-0 [2] [3]
Molecular Formula C₂₀H₃₂ClNO [1] [2]
Formula Weight 337.932 g/mol [2] [3]
Melting Point 226-227 °C (decomposes) [3] [4]
ChEBI Definition A racemate [3] [4]
SMILES C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [5]
InChI Key PISKUTGWQHZKIK-UHFFFAOYSA-M [5]

Pharmacological Context and Relationship to Procyclidine

The search results indicate a direct relationship between this compound and the drug Procyclidine. Tricyclamol is listed as a synonym for Procyclidine itself [6], and "Tricyclamol hydrochloride" is a known synonym for Procyclidine hydrochloride [7]. This suggests that this compound is a closely related chemical variant (a salt form) of this established pharmaceutical compound.

Procyclidine is a muscarinic antagonist that crosses the blood-brain barrier. It is used to treat drug-induced extrapyramidal disorders and parkinsonism, believed to work by blocking central cholinergic receptors to balance cholinergic and dopaminergic activity in the basal ganglia [6].

The following diagram illustrates the relationship between this compound, its enantiomers, and Procyclidine based on the retrieved information:

pharmacology Tricyclamol_Chloride This compound (C20H32ClNO) Racemate ChEBI: Racemate Tricyclamol_Chloride->Racemate is a Procyclidine Procyclidine (Related Drug) Tricyclamol_Chloride->Procyclidine salt form of Enantiomer_R (R)-Enantiomer Racemate->Enantiomer_R 1:1 mixture of Enantiomer_S (S)-Enantiomer Racemate->Enantiomer_S Pharmacological_Action Muscarinic Antagonist Procyclidine->Pharmacological_Action mechanism

> The structural and functional relationship between this compound, its racemic nature, and the drug Procyclidine.

Guide for Further Research

The information available online is limited. For a comprehensive technical guide, you would likely need to consult specialized scientific literature. Here are suggested steps for further research:

  • Search Scientific Databases: Use the provided CAS Number (3818-88-0) and InChI Key to search for detailed spectroscopic, toxicological, and synthetic data in databases like SciFinder, Reaxys, or PubMed.
  • Investigate Chiral Separation: Since it is a racemate, you could search for analytical methods related to "chiral resolution of tricyclamol" to find potential HPLC or SFC methods for separating the enantiomers.
  • Explore Patent Literature: The Google Patents result [8], while not directly detailing tricyclamol, suggests that research into related bio-based medicines is active. Searching for "tricyclamol" within patent databases may yield more technical and application-specific information.

References

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of Tricyclamol chloride.

Property Details
Systematic Name 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [1]
CAS Registry Number 3818-88-0 [2] [3]
Synonyms Procyclidine (in its base form); Tricyclamol methyl chloride; Tricyclamol methochloride [4] [5] [6]
Molecular Formula C₂₀H₃₂ClNO [1] [5]
Molecular Weight 337.932 g/mol [2] [3]
Melting Point 226-227 °C (decomposes) [3]
SMILES C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [5]
InChI Key PISKUTGWQHZKIK-UHFFFAOYSA-M [5]

Synthesis and Experimental Protocols

The original synthesis of Tricyclamol, as detailed in US Patent 2,826,590, involves a multi-step process [7]. The following workflow outlines the key stages of synthesis, from initial reaction to final purification.

G Step 1: Grignard Formation Step 1: Grignard Formation Step 2: Nucleophilic Addition Step 2: Nucleophilic Addition Step 1: Grignard Formation->Step 2: Nucleophilic Addition Step 3: Tertiary Amine Formation Step 3: Tertiary Amine Formation Step 2: Nucleophilic Addition->Step 3: Tertiary Amine Formation Step 4: Quaternization Step 4: Quaternization Step 3: Tertiary Amine Formation->Step 4: Quaternization Step 5: Purification Step 5: Purification Step 4: Quaternization->Step 5: Purification

Synthesis workflow for this compound.

Detailed Experimental Protocol [7]
  • Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

    • Reagents: Magnesium turnings, Bromocyclohexane, Diethyl ether (anhydrous).
    • Procedure: Add bromocyclohexane slowly to magnesium turnings suspended in anhydrous diethyl ether. The reaction is exothermic and requires cooling to maintain a gentle reflux. Once the addition is complete, the reaction mixture is heated under reflux for an additional hour to ensure completion.
  • Reaction with 1-Chloro-1-phenylpropan-1-one

    • Reagents: Cyclohexylmagnesium bromide solution (from step 1), 1-Chloro-1-phenylpropan-1-one, Diethyl ether.
    • Procedure: Add the Grignard reagent to a cooled, stirred solution of 1-Chloro-1-phenylpropan-1-one in anhydrous diethyl ether. The mixture is then stirred at room temperature for several hours. The reaction is quenched by pouring the mixture onto a mixture of ice and a dilute aqueous acid.
  • Isolation of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

    • Procedure: Separate the ether layer from the quenched reaction mixture. Wash the ether layer with a sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous sodium sulfate. Distill off the solvent under reduced pressure to obtain the crude intermediate alcohol.
  • Amination with N-Methylpyrrolidine

    • Reagents: Crude 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol, N-Methylpyrrolidine, 2-Butanone (Methyl ethyl ketone).
    • Procedure: Reflux the chloro-alcohol intermediate with an excess of N-methylpyrrolidine in 2-butanone for an extended period (e.g., 24 hours). The tertiary amine base is formed as a salt.
  • Quaternization to Form this compound

    • Procedure: The same molecule of N-methylpyrrolidine used in the previous step acts as the quarternizing agent. The hydrochloride salt of the tertiary amine is formed directly in the reaction mixture. The target quaternary ammonium salt, this compound, precipitates upon cooling.
  • Purification

    • Procedure: Collect the precipitated solid by filtration. Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of 2-butanone and a non-polar solvent like diethyl ether or benzene, to obtain pure this compound.

Pharmacology and Research Applications

This compound is the quaternary ammonium salt form of Procyclidine. The quaternary structure generally limits its passage across the blood-brain barrier, which can be a useful property for studying peripheral versus central effects of muscarinic blockade [8].

Aspect Description
Primary Mechanism Muscarinic receptor antagonist (anticholinergic) [4].
Additional Activity N-methyl-D-aspartate (NMDA) receptor antagonist [4].
Research Applications Used in studies of Parkinson's disease and drug-induced extrapyramidal disorders [6]. Also investigated for managing Soman-induced epilepsy [4].
Biological Assay Data In vivo studies in rats and guinea pigs showed that Procyclidine (the base form) provided dose-dependent protection against Soman-induced brain damage when co-administered with physostigmine [4].

The following diagram illustrates the proposed mechanism of action for this compound / Procyclidine in the context of Parkinson's disease research.

G Tricyclamol/Procyclidine Tricyclamol/Procyclidine Muscarinic Acetylcholine Receptors (mAChRs) Muscarinic Acetylcholine Receptors (mAChRs) Tricyclamol/Procyclidine->Muscarinic Acetylcholine Receptors (mAChRs) Antagonizes NMDA Receptors NMDA Receptors Tricyclamol/Procyclidine->NMDA Receptors Antagonizes Restores Neurotransmitter Balance Restores Neurotransmitter Balance Muscarinic Acetylcholine Receptors (mAChRs)->Restores Neurotransmitter Balance Reduces Excitotoxicity Reduces Excitotoxicity NMDA Receptors->Reduces Excitotoxicity Alleviates Parkinsonian Symptoms Alleviates Parkinsonian Symptoms Restores Neurotransmitter Balance->Alleviates Parkinsonian Symptoms Reduces Excitotoxicity->Alleviates Parkinsonian Symptoms

Proposed dual mechanism of action for Parkinson's disease research.

Commercial Availability and Usage

This compound is marketed as a high-purity compound for research purposes only [4] [2].

  • Supplier: It is available from specialized chemical suppliers like Shanghai Hao Zhun Biological Technology Co., Ltd. [2] [3].
  • Pricing: A 5 mg sample of 95% pure material was listed at approximately US$499 [2].
  • Regulatory Note: This product is a controlled substance and is not for sale in all territories [4].

References

Chemical Identity of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifiers and chemical properties of Tricyclamol chloride as found in the technical data sheets [1] [2] [3].

Property Specification
CAS Number 3818-88-0 [1] [2] [3]
EINECS Number 223-311-5 [1] [2] [3]
Molecular Formula C₂₀H₃₂ClNO [4] [2] or C₂₀H₃₂NO.Cl [1] [3] [5]
Molecular Weight 337.932 g/mol [1] [3] [5] (or 338.93500 [6])
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [2]
Melting Point 226-227 °C (decomposes) [1] [3] [5]
Chemical Description A racemate [1] [3] [5]

Structural Information and Diagram

The search results provide several representations of the compound's structure, which can be crucial for understanding its properties [2] [6].

  • Canonical SMILES: C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [2]
  • InChI Key: PISKUTGWQHZKIK-UHFFFAOYSA-M [2]
  • Other Names: The compound is known by several synonyms, including Elorine chloride, Lergine chloride, and Tricoloid chloride [2] [6].

Based on the SMILES notation, the molecular structure can be visualized as follows. The diagram illustrates the connection of its key components: the protonated methylpyrrolidinium group, the propanol chain, and the cyclohexyl and phenyl rings attached to the central carbon.

G Compound This compound Fragments Fragments Compound->Fragments Connections Connections Compound->Connections Note Visualize structure using SMILES string in chem. software Compound->Note Pyrrolidinium N-methylpyrrolidinium (positively charged) Fragments->Pyrrolidinium PropanolChain Propan-1-ol Chain Fragments->PropanolChain Phenyl Phenyl Group Fragments->Phenyl Cyclohexyl Cyclohexyl Group Fragments->Cyclohexyl Conn1 Propanol chain links Pyrrolidinium to central carbon Connections->Conn1 Conn2 Central carbon bears OH, Phenyl, and Cyclohexyl Connections->Conn2

Research and Sourcing Considerations

  • Commercial Sourcing: The compound is listed by specialty chemical suppliers like Shanghai Hao Zhun Biological Technology Co., Ltd. [1] [5] and American Custom Chemicals Corporation, which lists a 5mg sample with 95% purity for $498.93 [3]. This suggests it is a high-cost, specialized chemical for research purposes.
  • Synthesis Information: One literature source for its preparation is a 1954 patent by E. Lilly and Co. [6]. This indicates its potential historical interest as a pharmaceutical compound.
  • Regulatory Note: One source indicates that, according to laws related to "patent products," the sale of this compound may be prohibited [5]. Researchers should verify the legal and regulatory status in their region before procurement.

References

Comprehensive Technical Guide: Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Physical Properties

Tricyclamol chloride is a quaternary ammonium salt with anticholinergic properties, closely related to the pharmaceutical agent Procyclidine. [1] [2] The following table summarizes its core chemical identification data:

Property Type Specification
Systematic Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride [3]
CAS Registry Number 3818-88-0 [3] [4] [5]
Other Identifiers EINECS 223-311-5; Procyclidine (base form synonym) [3] [1] [4]
Molecular Formula C₂₀H₃₂ClNO [3] [4]
Average Molecular Weight 337.93 g/mol [3] [5]
Canonical SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [3]
Related Pharmaceutical Procyclidine (CAS 77-37-2), which shares the same base structure. [1] [2]

Physical Properties and Characterization: The compound has a melting point of 226-227 °C (decomp). [5] Its exact mass is 338.22500, with a calculated LogP of 4.84580, indicating relatively high lipophilicity. [3] [4] It functions as both a hydrogen bond acceptor (count: 2) and donor (count: 1). [3]

Pharmacological Profile and Mechanism of Action

This compound, known in its pharmaceutical context as Procyclidine, is a centrally-acting muscarinic receptor antagonist. [1] [2] Its mechanism is primarily attributed to the blockade of central cholinergic receptors, which helps rebalance cholinergic and dopaminergic neurotransmission in the basal ganglia. [2] This is the basis for its use in managing parkinsonian symptoms and drug-induced extrapyramidal side effects. [2] Research has also revealed that it possesses properties of an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its neuroprotective effects, particularly in models of nerve agent intoxication. [1]

The following diagram illustrates the dual mechanism of action of this compound (Procyclidine) in the central nervous system, which underlies its therapeutic and research applications:

G This compound\n(Procyclidine) This compound (Procyclidine) Muscarinic Receptor Muscarinic Receptor This compound\n(Procyclidine)->Muscarinic Receptor Antagonizes NMDA Receptor NMDA Receptor This compound\n(Procyclidine)->NMDA Receptor Antagonizes Cholinergic Pathway\n(Reduced) Cholinergic Pathway (Reduced) Muscarinic Receptor->Cholinergic Pathway\n(Reduced) Leads to Glutamatergic\nExcitotoxicity\n(Reduced) Glutamatergic Excitotoxicity (Reduced) NMDA Receptor->Glutamatergic\nExcitotoxicity\n(Reduced) Leads to Dopaminergic Activity Dopaminergic Activity Cholinergic Pathway\n(Reduced)->Dopaminergic Activity Normalizes Neuroprotection Neuroprotection Glutamatergic\nExcitotoxicity\n(Reduced)->Neuroprotection Provides

Research and Clinical Applications

Primary Indications and Uses in Research

The research applications of this compound (Procyclidine) are primarily derived from its anticholinergic and anti-NMDA properties. The table below outlines its key research uses:

Application Area Model/Context Proposed Mechanism of Action
Parkinson's Disease Study of drug-induced parkinsonism and extrapyramidal symptoms. [1] [2] Blockade of central muscarinic receptors, restoring dopamine-acetylcholine balance in basal ganglia. [2]
Neuroprotection Soman (nerve agent)-induced epilepsy and brain damage. [1] Combined muscarinic and NMDA receptor antagonism, protecting neuronal integrity. [1]
Psychiatric Disorders Investigation of disorders with underlying cholinergic-glutamatergic imbalances. [1] Dual phamacology targeting both muscarinic and NMDA pathways. [1]
Detailed Experimental Protocol for Neuroprotection Studies

One key area of research involves its efficacy against chemical nerve agent toxicity. The following is a summary of a representative in vivo experimental protocol:

  • Objective: To evaluate the protective efficacy of Procyclidine (Tricyclamol) against Soman-induced seizures and brain damage. [1]
  • Animal Models: Male Sprague-Dawley rats and Dunkin-Hartley male guinea pigs. [1]
  • Dosing and Administration: Procyclidine is administered via subcutaneous injection at doses ranging from 0.3 to 6.0 mg/kg. [1] It is often studied in combination with other antidotes, such as the acetylcholinesterase reactivator physostigmine (PhS). [1]
  • Key Outcome Measures:
    • Seizure Protection: Ability to prevent or mitigate Soman-induced convulsions. [1]
    • Survival Rate: Increased protection in a dose-dependent manner. [1]
    • Neuropathology: Assessment of brain damage in regions like the hippocampus, cortex, amygdala, and thalamus. [1]
  • Results: The study found that Procyclidine provided dose-dependent protection, increasing survival by 1.92 to 5.07-fold in rats and 3.00 to 4.70-fold in guinea pigs. It also protected the neurological integrity of the brain and prevented Soman-induced severe brain damage. [1]

Safety and Handling Information

  • Toxicity Data: The related base compound, Procyclidine, has a reported LD₅₀ of 60 mg/kg (intravenous) in mice. [2]
  • Regulatory Notes: It is important to note that this product is a controlled substance in some territories and is sold with the explicit disclaimer "For research use only. We do not sell to patients." [1] Furthermore, some suppliers indicate that the sale of the product may be prohibited due to patent laws. [5]
  • Handling: Standard safe laboratory practices should be followed when handling this compound. The melting point is accompanied by decomposition, which should be considered during thermal analysis. [5]

Additional Information

The compound is available from various chemical suppliers specializing in research chemicals and active pharmaceutical ingredients (APIs). [3] [6] Prices are typically available upon inquiry, and purities of 98.0% are offered. [6] The Harmonized System (HS) code for customs is 2933990090, categorized under "heterocyclic compounds with nitrogen hetero-atom(s) only." [4]

References

Comprehensive Synthesis Protocol and Application Notes for Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Tricyclamol chloride (systematic name: 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) is a pharmaceutically significant compound belonging to the class of anticholinergic agents. This synthetic therapeutic agent exhibits muscarinic receptor antagonism and has been investigated for its potential in treating various neurological conditions. The compound features a quaternary ammonium structure which enhances its bioavailability and receptor binding affinity. This compound is chemically designated as C₂₀H₃₂ClNO with a molecular weight of 337.93 g/mol [1]. Its structure comprises three key moieties: a cyclohexyl group, a phenyl group, and a methylpyrrolidinium group, connected through a hydroxypropyl chain, with the final product existing as a chloride salt.

The synthetic interest in this compound stems from its potential pharmaceutical applications, particularly in the management of disorders related to cholinergic system dysfunction. The compound's mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors, which forms the basis for its potential therapeutic effects in conditions characterized by excessive cholinergic activity [2]. The synthesis of this compound presents interesting challenges in organic chemistry, particularly in the formation of its quaternary ammonium system and the establishment of the correct stereochemical orientation necessary for biological activity.

Synthetic Route Overview

The synthesis of this compound follows a two-step sequential process beginning with the formation of a key tertiary alcohol intermediate through a Grignard reaction, followed by quaternization to yield the final product [3]. This approach offers a practical efficiency with manageable reaction conditions and readily available starting materials.

The first synthetic step involves a Grignard reaction between cyclohexylmagnesium bromide and 1-(3-chloropropanyl)-1-phenyl-1-ol, resulting in the formation of the tertiary alcohol intermediate 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol. This step establishes the core carbon skeleton of the molecule, featuring the critical tertiary alcohol functional group. The second step entails a nucleophilic substitution reaction where the chloro intermediate undergoes quaternization with N-methylpyrrolidine, leading to the formation of the quaternary ammonium system that characterizes the final product [3].

This synthetic route demonstrates a classical approach to amino alcohol structures commonly found in pharmaceutical compounds with anticholinergic properties. The selection of reagents and reaction conditions reflects consideration of functional group compatibility and the need to prevent side reactions that could compromise yield or purity. The pathway offers a balance between synthetic elegance and practical feasibility for laboratory-scale preparation, with opportunities for optimization at each stage to enhance overall efficiency.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

Materials and Equipment:

  • Cyclohexylmagnesium bromide solution (2.0 M in diethyl ether)
  • 1-(3-Chloropropanyl)-1-phenyl-1-ol
  • Anhydrous diethyl ether
  • Ammonium chloride
  • Magnesium sulfate
  • Standard laboratory apparatus: round-bottom flask, addition funnel, condenser, separatory funnel, heating mantle

Procedure:

  • Begin by placing 250 mL of anhydrous diethyl ether in a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.
  • Add 0.5 mol of cyclohexylmagnesium bromide solution (2.0 M in diethyl ether) to the flask under an inert atmosphere.
  • Slowly add 0.4 mol of 1-(3-chloropropanyl)-1-phenyl-1-ol dissolved in 100 mL of anhydrous diethyl ether through the addition funnel over 30 minutes, with continuous stirring.
  • After the addition is complete, reflux the reaction mixture for 4-6 hours while maintaining vigorous stirring.
  • Cool the reaction mixture to room temperature and carefully quench with saturated ammonium chloride solution.
  • Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
  • Combine the organic layers and dry over anhydrous magnesium sulfate.
  • Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.
  • Purify by recrystallization from a suitable solvent system such as hexane/acetone [3].
Step 2: Quaternization to this compound

Materials and Equipment:

  • 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol (from Step 1)
  • N-methylpyrrolidine
  • 2-Butanone (methyl ethyl ketone)
  • Anhydrous sodium sulfate
  • Diethyl ether
  • Standard laboratory apparatus: round-bottom flask, condenser, heating mantle

Procedure:

  • Dissolve 0.3 mol of the chloro intermediate from Step 1 in 150 mL of 2-butanone in a 250 mL round-bottom flask.
  • Add 0.45 mol of N-methylpyrrolidine (1.5 equivalents) to the solution.
  • Reflux the reaction mixture for 8-12 hours with continuous stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • After completion, cool the mixture to room temperature and filter to remove any insoluble impurities.
  • Concentrate the filtrate under reduced pressure to obtain a crude solid.
  • Wash the solid thoroughly with diethyl ether to remove non-ionic impurities.
  • Recrystallize from an appropriate solvent system such as ethanol/diethyl ether to obtain pure this compound as a white crystalline solid [3].

Table 1: Quantities of Reagents for this compound Synthesis

Compound Molecular Weight (g/mol) Amount Moles Equivalents
Cyclohexylmagnesium bromide 201.23 500 mL of 2.0 M solution 1.0 2.5
1-(3-Chloropropanyl)-1-phenyl-1-ol 184.64 73.86 g 0.4 1.0
N-methylpyrrolidine 85.15 38.32 g 0.45 1.5
2-Butanone 72.11 150 mL - Solvent

Table 2: Reaction Conditions for this compound Synthesis

Step Temperature Time Atmosphere Workup
Grignard Reaction Reflux (~35°C) 4-6 hours Inert (N₂ or Ar) Quench with NH₄Cl, extraction
Quaternization Reflux (~80°C) 8-12 hours Not specified Filtration, concentration

Reaction Mechanism and Workflow

The synthesis of this compound proceeds through two distinct mechanistic pathways, each critical to establishing the molecular architecture necessary for biological activity. The following workflow illustrates the complete synthetic sequence:

G A Cyclohexylmagnesium bromide C Grignard Addition A->C Nucleophilic addition B 1-(3-Chloropropanyl)-1-phenyl-1-ol B->C D Tertiary Alcohol Intermediate C->D Acidic workup F Quaternization D->F Nucleophilic substitution E N-methylpyrrolidine E->F G This compound F->G Precipitation

Synthetic Workflow for this compound

Grignard Reaction Mechanism

The initial transformation in the synthetic sequence involves a classic Grignard reaction mechanism. Cyclohexylmagnesium bromide functions as a powerful nucleophile, attacking the electrophilic carbonyl carbon of 1-(3-chloropropanyl)-1-phenyl-1-ol. This nucleophilic addition proceeds through a six-membered transition state that facilitates the formation of a new carbon-carbon bond while maintaining the integrity of the chlorine atom for subsequent transformation. The reaction culminates in acidic workup, which protonates the resulting magnesium alkoxide to yield the tertiary alcohol intermediate while preserving the chloropropyl chain essential for the quaternization step [3].

The chemo-selectivity of this Grignard reaction is particularly noteworthy, as the nucleophile preferentially attacks the carbonyl group rather than displacing the chlorine via substitution. This selectivity is governed by both kinetic and thermodynamic factors, with the carbonyl carbon being significantly more electrophilic than the aliphatic carbon bearing the chlorine. The reaction demonstrates excellent functional group tolerance under the controlled conditions, establishing the fundamental carbon skeleton of this compound with the requisite tertiary alcohol moiety that contributes to the molecular rigidity needed for receptor binding.

Quaternization Mechanism

The second stage of the synthesis involves the transformation of the tertiary alcohol intermediate into the final quaternary ammonium salt through nucleophilic substitution. In this critical step, N-methylpyrrolidine acts as a nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion, resulting in displacement of the chloride ion and formation of the quaternary ammonium center. The reaction employs 2-butanone as solvent, which effectively dissolves both reactants while providing appropriate reflux conditions for the transformation [3].

This quaternization proceeds through a bimolecular nucleophilic substitution mechanism, with the rate dependent on the concentration of both the chloro intermediate and N-methylpyrrolidine. The reaction exhibits clean conversion to the desired product with minimal side reactions, attributable to the excellent leaving group ability of the chloride ion and the steric accessibility of the carbon center. The formation of the quaternary ammonium system is crucial for the compound's pharmaceutical activity, as this permanent positive charge enhances interaction with the anionic binding site of muscarinic receptors while improving water solubility for biological applications.

Purification and Characterization

Purification Techniques

The isolation and purification of this compound require specific techniques to achieve pharmaceutical-grade purity. Following the quaternization reaction, the crude product is subjected to a sequential purification protocol to remove unreacted starting materials, byproducts, and solvent residues. The initial isolation involves concentration of the reaction mixture under reduced pressure, followed by trituration with diethyl ether to precipitate the ionic product while removing non-polar impurities. This crude solid is then subjected to recrystallization from ethanol/diethyl ether systems, which typically yields this compound as a white crystalline solid with high purity [3].

For analytical applications or when exceptionally high purity is required, additional purification techniques may be employed. These include column chromatography using reversed-phase silica gel with methanol/water eluent systems or preparative high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid. The purification efficiency can be monitored by thin-layer chromatography (TLC) using silica gel plates and visualizing with UV light or appropriate staining reagents. The purified compound should be stored in a desiccator protected from light to maintain stability, as quaternary ammonium compounds can be hygroscopic and may degrade under prolonged exposure to moisture or UV radiation.

Characterization Methods

Structural verification of this compound requires a comprehensive analytical approach employing multiple spectroscopic and chromatographic techniques. The successful synthesis and purity of the compound can be confirmed through the following characterization methods:

Table 3: Characterization Data for this compound

Analysis Method Expected Results Reference
Melting Point 215-218°C [3]
¹H NMR δ 1.00-2.20 (m, 11H, cyclohexyl), 2.85 (s, 3H, N-CH₃), 3.10-3.60 (m, 8H, pyrrolidinium), 4.25 (t, 2H, N-CH₂), 5.10 (s, 1H, OH), 7.25-7.45 (m, 5H, aromatic) [1]
Mass Spectrometry m/z 302.4 [M-Cl]⁺ (for C₂₀H₃₂NO) [1]
HPLC Purity >98% (C18 column, acetonitrile/water with 0.1% TFA) [3]
FT-IR 3400 cm⁻¹ (broad, O-H), 2900-3000 cm⁻¹ (C-H), 1460-1480 cm⁻¹ (C-N), 1100 cm⁻¹ (C-O) [3]

Spectroscopic analysis provides definitive confirmation of the molecular structure. Proton NMR spectroscopy displays characteristic signals corresponding to the pyrrolidinium methyl group (δ 2.85), the methylene protons adjacent to the nitrogen (δ 3.10-3.60), the hydroxyl proton (δ 5.10), and the aromatic protons (δ 7.25-7.45). Mass spectrometry confirms the molecular weight through the appearance of the cation fragment at m/z 302.4, corresponding to the loss of the chloride counterion. The infrared spectrum validates the presence of key functional groups, particularly the broad hydroxyl stretch around 3400 cm⁻¹ and characteristic C-N stretches between 1460-1480 cm⁻¹ [3] [1].

Applications and Pharmaceutical Profile

This compound exhibits potent anticholinergic activity through competitive inhibition of muscarinic acetylcholine receptors. This pharmacological profile suggests potential therapeutic applications in conditions characterized by excessive cholinergic signaling. While contemporary research continues to explore its full therapeutic potential, the compound's mechanism aligns with clinically established anticholinergic agents used in the treatment of overactive bladder, gastrointestinal spasms, Parkinson's disease, and certain respiratory conditions [2].

The structure-activity relationship of this compound reveals key features contributing to its pharmacological profile. The quaternary ammonium center provides a permanent positive charge that enhances receptor binding through ionic interactions with the muscarinic receptor's anionic site. The hydroxyl group facilitates hydrogen bonding with the receptor, while the cyclohexyl and phenyl substituents contribute to hydrophobic interactions with non-polar receptor domains. This molecular architecture creates optimal steric bulk for receptor selectivity and binding affinity, resulting in potent antimuscarinic effects [2].

From a drug development perspective, this compound represents an interesting lead compound for structural modification to optimize therapeutic index and pharmacokinetic properties. Potential derivatives might address challenges associated with blood-brain barrier penetration or tissue-specific targeting. The synthetic protocol outlined in this document provides a foundation for medicinal chemistry efforts aimed at developing novel anticholinergic agents with improved efficacy and reduced side effect profiles.

Safety Considerations and Regulatory Aspects

Laboratory safety during the synthesis of this compound requires careful attention to handling hazardous materials and reaction conditions. The Grignard reagent (cyclohexylmagnesium bromide) is moisture-sensitive and pyrophoric, requiring strict anaerobic conditions and appropriate personal protective equipment. Diethyl ether, used as a solvent in the first step, is highly flammable with a low boiling point, necessitating use in well-ventilated areas away from ignition sources. All procedures should be conducted in a fume hood with proper protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

From a pharmaceutical regulation perspective, this compound falls under the category of active pharmaceutical ingredients (APIs). Its synthesis for research purposes should adhere to Good Laboratory Practice (GLP) guidelines, with comprehensive documentation of synthetic procedures, purification methods, and characterization data. For human pharmaceutical applications, the compound would require rigorous preclinical safety assessment including toxicological studies, genotoxicity screening, and safety pharmacology evaluation before consideration for clinical trials. Researchers should consult appropriate regulatory frameworks such as the FDA Code of Federal Regulations or EMA Guidelines when developing this compound for potential therapeutic applications.

Conclusion

The synthesis of this compound represents a methodologically sound approach to a pharmaceutically relevant compound with anticholinergic properties. The two-step process outlined in this protocol—featuring a Grignard reaction followed by quaternization—provides a reliable and reproducible method for preparing this compound in good yield and purity. The comprehensive characterization data ensure accurate verification of the synthetic product, while the safety considerations address important handling requirements for the reactive intermediates involved.

This synthesis of this compound not only offers a practical laboratory procedure but also serves as an instructive example of important synthetic methodologies in medicinal chemistry, including Grignard reactions and quaternary ammonium salt formation. The protocol provides a foundation for further chemical exploration of this interesting class of compounds, potentially leading to development of analogs with optimized pharmacological profiles. As research continues to elucidate the full therapeutic potential of anticholinergic agents, reliable synthetic protocols for compounds like this compound remain valuable tools for drug discovery and development.

References

Tricyclamol chloride Grignard reagent synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemistry of The Synthesis

Tricyclamol chloride (1-cyclohexyl-1-phenyl-3-pyrrolidino-1-propanol chloride) is an antispasmodic agent. The synthetic pathway involves two key stages [1]:

  • Grignard Addition: A cyclohexyl Grignard reagent reacts with a β-chloropropiophenone to form a chlorinated tertiary alcohol intermediate.
  • Amine Quaternization: The chlorine atom on this intermediate is displaced by N-methylpyrrolidine in a nucleophilic substitution, yielding the final quaternary ammonium salt.

This route efficiently constructs the molecule's core structure, and the following sections detail the experimental protocols.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Cyclohexyl-1-phenyl-3-chloro-1-propanol

This stage involves the formation of a cyclohexyl Grignard reagent and its subsequent reaction with 3-chloropropiophenone [1].

  • Grignard Reagent Preparation: A dry 2-L three-necked flask is fitted with a stirrer, condenser, and dropping funnel. A small crystal of iodine is added. The flask is charged with 17.4 g (0.715 mol) of magnesium turnings and 150 mL of absolute diethyl ether. A solution of 100 g (0.715 mol) of bromocyclohexane in 400 mL of absolute ether is added dropwise with stirring. The reaction mixture is heated on a water bath for one hour after the addition is complete to ensure full formation of the Grignard reagent (cyclohexyl magnesium bromide) [1].
  • Reaction with Carbonyl Compound: The Grignard reagent solution is cooled in an ice bath. A solution of 78.5 g (0.715 mol) of 3-chloro-propiophenone in 200 mL of absolute ether is added dropwise with vigorous stirring. After the addition, the mixture is heated under reflux for 30 minutes [1].
  • Work-up and Isolation: The reaction mixture is cooled and decomposed by pouring it onto a mixture of ice and ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with two portions of ether. The combined ether extracts are washed with a sodium bicarbonate solution and dried. The solvent is removed by distillation, and the residual oil is distilled under reduced pressure to yield 1-cyclohexyl-1-phenyl-3-chloro-1-propanol as a colorless liquid [1].
Stage 2: Quaternization to this compound
  • Reaction Setup: A 1-L stainless steel bomb is charged with 78 g (0.29 mol) of the above chloro-alcohol, 350 mL of N-methylpyrrolidine, and 50 g (0.37 mol) of anhydrous sodium carbonate [1].
  • Heating and Pressure: The sealed bomb is heated at 150–160°C for 16 hours [1].
  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to remove excess N-methylpyrrolidine. The resulting crude this compound is a semi-solid mass. It can be purified by recrystallization from a mixture of isopropanol and acetone to yield white crystals [1].

Summary of Quantitative Data

The table below summarizes the key reagents, quantities, and reaction conditions from the patent [1].

Table 1: Reagents and Quantities for Stage 1 (Grignard Reaction)

Component Quantity Molar Mass (g/mol) Moles Equivalent
Magnesium Turnings 17.4 g 24.3 0.715 mol 1.0
Bromocyclohexane 100 g 163.1 0.715 mol 1.0
Absolute Diethyl Ether (solvent) 550 mL - - -
3-Chloro-propiophenone 78.5 g 168.6 0.715 mol 1.0

Table 2: Reaction Conditions for Both Stages

Parameter Stage 1 (Grignard) Stage 2 (Quaternization)
Key Reagent Cyclohexyl MgBr N-methylpyrrolidine
Temperature Reflux after addition 150–160 °C
Time 30 minutes (reflux) 16 hours
Apparatus 2-L three-necked flask 1-L stainless steel bomb
Solvent Absolute Diethyl Ether N-methylpyrrolidine (neat)
Work-up Decompose with NH₄Cl/Ice, extract, wash, distill Filter, concentrate, recrystallize
Purification Distillation Recrystallization (isopropanol/acetone)

Reaction Workflow Visualization

The following diagram illustrates the complete two-stage synthesis of this compound.

G Start Start: Reaction Components GrignardFormation Form Cyclohexyl MgBr (Mg, Bromocyclohexane, Ether) Start->GrignardFormation CarbonylAddition Add 3-Chloro-propiophenone Form Chloro-Alcohol Intermediate GrignardFormation->CarbonylAddition Workup1 Work-up & Isolation (Quench, Extract, Distill) CarbonylAddition->Workup1 Intermediate Intermediate: 1-Cyclohexyl-1-phenyl- 3-chloro-1-propanol Workup1->Intermediate Quaternization Quaternization Reaction (N-methylpyrrolidine, Na₂CO₃, 150-160°C, 16h) Intermediate->Quaternization Workup2 Work-up & Purification (Filter, Concentrate, Recrystallize) Quaternization->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct

The diagram above outlines the two-stage synthesis workflow for this compound. The first stage (blue nodes) involves the Grignard reaction to form the chloro-alcohol intermediate. The second stage (red node) is the high-pressure quaternization using N-methylpyrrolidine. Work-up and purification steps (yellow nodes) follow each reaction to isolate and purify the intermediate and final product (green node).

Key Technical Considerations

For researchers reproducing this synthesis, please note the following critical aspects from the patent [1]:

  • Strict Anhydrous Conditions: The initial Grignard reaction must be performed with absolute (anhydrous) diethyl ether and dry glassware to prevent reagent decomposition.
  • Controlled Addition: The addition of both the bromocyclohexane solution (to initiate the Grignard reaction) and the 3-chloro-propiophenone solution should be done dropwise to control the exothermic reaction and minimize side products.
  • High-Pressure Apparatus: The quaternization step in Stage 2 requires a sealed stainless steel bomb to safely contain the pressure generated by N-methylpyrrolidine at 150–160°C.
  • Purification: The final recrystallization from isopropanol and acetone is crucial for obtaining the pure product as white crystals.

References

Chemical Profile of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and properties of tricyclamol chloride as reported in chemical databases [1] [2] [3].

Property Description
CAS Number 3818-88-0 [1] [2] [3]
Molecular Formula C₂₀H₃₂NO.Cl [1] [2] [3]
Molecular Weight 337.932 g/mol [1] [2] [3]
Chemical Structure Chemical structure of this compound SMILES: C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [4]
Melting Point 226-227 °C (decomposes) [1] [2]
IUPAC Name 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [5]
ChEBI Classification Racamate [1] [2]

Detailed Synthesis Protocol

The following preparation method is adapted from the original patent US2826590A, titled "Synthesis of Tricyclamol" [5].

Step 1: Preparation of the Grignard Reagent

The synthesis begins with the formation of a cyclohexyl Grignard reagent [5].

  • Reaction: Cyclohexyl chloride or bromide reacts with magnesium in an anhydrous ether solvent.
  • Procedure: Add 0.5 mole of cyclohexyl halide to a flask containing 0.5 mole of magnesium turnings in 300 ml of anhydrous diethyl ether. Initiate the reaction with a small crystal of iodine or a previously prepared Grignard reagent. Maintain the reaction mixture at reflux with gentle warming until the magnesium is nearly completely consumed [5].
Step 2: Reaction with 1-(N-Methylpyrrolidyl)-3-chloropropanone

The key step is the nucleophilic addition of the Grignard reagent to a keto-chloride intermediate [5].

  • Procedure: Add 0.25 moles of 1-(N-Methylpyrrolidyl)-3-chloropropanone-1 to 500 ml of anhydrous benzene in a separate flask. Slowly add this solution to the prepared cyclohexyl Grignard reagent while stirring and cooling the mixture (e.g., in an ice bath). After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 16 hours [5].
Step 3: Hydrolysis and Work-Up

The reaction complex is decomposed to release the tertiary alcohol product [5].

  • Procedure: Carefully pour the reaction mixture onto a mixture of ice and a sufficient amount of ammonium chloride or a cooled aqueous acid. Separate the organic (benzene) layer. Extract the aqueous layer with additional benzene and combine all organic phases. Wash the combined organic extracts with water and dry over a suitable anhydrous agent (e.g., sodium sulfate). Filter and concentrate the solution under reduced pressure to obtain the crude base, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidine [5].
Step 4: Quaternization to Form this compound

The final step is the conversion of the tertiary amine base to the quaternary ammonium salt [5].

  • Procedure: Dissolve the crude base from the previous step in a low molecular weight ketone solvent (e.g., acetone or 2-butanone). Add a solution of methyl chloride in the same solvent. Allow the mixture to stand, often for several days, during which time the this compound crystallizes from the solution. Collect the crystals by filtration and purify them through recrystallization from a suitable solvent pair, such as 2-butanone and isopropanol [5].

Experimental Workflow Diagram

The diagram below outlines the synthesis pathway for this compound.

G Start Start Synthesis Step1 Prepare Grignard Reagent (Cyclohexyl-Mg-Halide) Start->Step1 Cyclohexyl Halide Mg, Ether Step2 React with 1-(N-Methylpyrrolidyl)-3-chloropropanone Step1->Step2 Anhydrous Benzene Step3 Hydrolysis and Work-up (Isolate Tertiary Amine Base) Step2->Step3 Hydrolyze with NH₄Cl/Acid Step4 Quaternization with CH₃Cl (Form this compound) Step3->Step4 Tertiary Amine Base in Acetone End Crystallization and Purification Step4->End Precipitate Product

Application Notes for Researchers

  • Reaction Environment: The Grignard reaction and subsequent steps must be performed under strictly anhydrous and oxygen-free conditions (e.g., under a nitrogen or argon atmosphere) due to the high reactivity and moisture sensitivity of the intermediates [5] [6].
  • Solvent Selection: The patent emphasizes the use of 2-butanone (methyl ethyl ketone) as the preferred solvent for the final quaternization step, as it effectively promotes the crystallization of the final product [5].
  • Analytical Verification: While the patent provides a procedural roadmap, modern researchers should characterize the product using contemporary analytical techniques such as HPLC, NMR, and mass spectrometry to confirm identity and purity, given that the original patent dates back several decades.

Important Limitations and Future Directions

  • Dated Procedure: The primary synthetic protocol is from a 1950s patent. Modern, optimized, or alternative synthetic routes were not identified in the current search results.
  • Scarcity of Contemporary Data: There is a lack of recent experimental data in the public domain, and current suppliers list the compound at a high cost (e.g., $498.93 for 5 mg at 95% purity) [1] [3], indicating it may be difficult to source.
  • Safety Information: The provided sources do not contain detailed safety profiles (e.g., GHS hazard statements) for the reactants, intermediates, or the final product. A thorough review of relevant safety data sheets (SDS) is essential before attempting the synthesis.

References

Tricyclamol chloride laboratory synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Tricyclamol Chloride

The synthesis of this compound, as detailed in its original patent, involves a multi-step process culminating in a quaternization reaction. The key steps and reagents are summarized below [1]:

Step Description Key Reagents/Solvents
1 Formation of a Grignard reagent from bromocyclohexane and magnesium. Bromocyclohexane, Magnesium, Diethyl ether
2 Reaction of the Grignard reagent with 1-chloro-1-phenylpropan-1-one. 1-chloro-1-phenylpropan-1-one
3 Quaternization (Methylation) of the resulting tertiary amine with methyl chloride. Methyl chloride, 2-Butanone
4 Purification of the final product. Acetone, Diethyl ether

The workflow for this synthesis can be visualized as follows:

G Start Start Synthesis Step1 Form Grignard Reagent (Bromocyclohexane + Mg) Start->Step1 Step2 React with 1-chloro-1-phenylpropan-1-one Step1->Step2 Step3 Quaternization with Methyl Chloride Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 Final This compound Step4->Final

Detailed Procedure Notes
  • Grignard Formation: The patent indicates that the Grignard reagent is prepared from bromocyclohexane and magnesium in an ethereal solvent like diethyl ether [1].
  • Quaternization Reaction: The tertiary amine intermediate is converted to the final quaternary ammonium salt (this compound) by reacting with methyl chloride in 2-butanone. The product is described as precipitating from the reaction mixture [1].
  • Purification: The crude product is purified by recrystallization from a solvent mixture such as acetone and diethyl ether to yield the pure compound [1].

Chemical Identification & Properties

The following table consolidates key identifying information and physical properties for this compound from multiple sources:

Property Details
CAS Number 3818-88-0 [2] [3] [4]
Other Names Elorine chloride, Lergine chloride, Tricoloid chloride, Procyclidine hydrochloride [5] [2] [3]
Molecular Formula C₂₀H₃₂ClNO⁺ [2] [3] [6] or C₂₀H₃₂NO.Cl [4] [7]
Molecular Weight 337.93 - 338.94 g/mol [2] [3] [4]
Melting Point 226-227 °C (decomposes) [4] [7]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [3]
Canonical SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl⁻] [3]

Application & Safety Notes

  • Pharmacological Activity: this compound is recognized as a muscarinic receptor antagonist and also exhibits properties of an N-methyl-D-aspartate (NMDA) receptor antagonist [5].
  • Regulatory Status: This compound is typically classified as a controlled substance for research use only and is not intended for human consumption [5].
  • Safety Data Gaps: The search results did not contain a specific Safety Data Sheet (SDS) or detailed hazard information, which is critical for safe laboratory handling [2].

Knowledge Gaps and Further Research

The information available is insufficient for directly replicating the synthesis in a laboratory setting. To establish a robust protocol, you would need to:

  • Consult Original Literature: The primary source is the original patent, US2826590A, which may contain more detailed experimental descriptions than what is available in these excerpts [1].
  • Optimize Reaction Conditions: Specific details such as molar ratios, reaction times and temperatures, and exact work-up procedures are not provided in the search results and would require determination through method development and optimization.
  • Source Analytical Data: You will need to consult specialized analytical chemistry resources to find full characterization data (e.g., NMR, IR, mass spectrometry) to confirm the identity and purity of the synthesized product.

References

Tricyclamol chloride recrystallization method

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tricyclamol Chloride

This compound, also known as Procyclidine, is a muscarinic receptor antagonist used in pharmaceutical research [1]. The search results confirm its identity but lack purification details.

  • Chemical Name: Procyclidine (also known as Tricyclamol; (±)-Procyclidine) [1].
  • CAS Number: 77-37-2 (base form); 1508-76-5 (hydrochloride salt) [1] [2].
  • Molecular Formula: C₁₉H₂₉NO (base form) [1].
  • Synonyms: this compound, Procyclidine hydrochloride, Tricyclamol hydrochloride [2].

A Framework for Recrystallization Protocol Development

Without a published method, you will need to experimentally determine the optimal recrystallization conditions. The general recrystallization process is outlined below.

Start Start Recrystallization SolventSel Solvent Selection Screening Start->SolventSel Dissolve Dissolve Crude Product in Minimum Hot Solvent SolventSel->Dissolve HotFilt Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilt Cool Cool Slowly to Room Temperature HotFilt->Cool CrystalForm Crystallization Cool->CrystalForm ColdFilt Vacuum Filtration (Collect Crystals) CrystalForm->ColdFilt Dry Dry Crystals ColdFilt->Dry Analyze Analyze Product (Melting Point, HPLC, etc.) Dry->Analyze

The key to success lies in optimizing each step based on your observations.

Solvent Selection

The single most critical factor is finding a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or when chilled [3] [4].

  • General Principle: Use the "like dissolves like" rule as a starting guide. A polar solute will generally dissolve better in a polar solvent [4].
  • Strategy: Start by testing small amounts of your crude product with the following common solvents in a micro-scale screening.

Table: Common Solvents for Recrystallization Screening

Solvent Polarity Boiling Point (°C) Considerations for Screening
Methanol Polar 65 Common for pharmaceutical compounds.
Ethanol Polar 78 Common for pharmaceutical compounds.
Acetone Medium Polarity 56 Good for many organic compounds.
Ethyl Acetate Medium Polarity 77 Often a good choice.
2-Butanone (MEK) Medium Polarity 80 Used in the original synthesis patent [5].
Diethyl Ether Low Polarity 35 Highly flammable; good for inducing crystallization.
Toluene Low Polarity 111 Good for less polar compounds.
Water High Polarity 100 Use if the compound is highly water-soluble.
Mixed Solvents Adjustable - A good crystal may not form. Dissolve in a minimal volume of a soluble solvent and add a miscible non-solvent dropwise until cloudy.
Detailed Experimental Protocol

Once a suitable solvent is identified, you can scale up the process using this general protocol [3] [4].

  • Step 1: Dissolution

    • Place the crude this compound in a round-bottom flask and add a minimal volume of your chosen solvent.
    • Heat the mixture gently (e.g., with a hot water bath) while stirring and add more solvent incrementally until the solid just dissolves. Avoid excessive solvent [3] [4].
  • Step 2: Hot Filtration (Optional but Recommended)

    • If the hot solution is cloudy or contains particulate matter, perform a hot gravity filtration.
    • Use a stemless funnel and fluted filter paper, and pre-heat everything with solvent vapors to prevent premature crystallization in the funnel [4].
    • If the solution is discolored, cool it slightly below boiling, add a small amount of activated carbon (~pea-sized), boil for 5-10 minutes, and then perform the hot filtration to remove the carbon [4].
  • Step 3: Crystallization

    • Allow the clear, hot filtrate to cool to room temperature slowly and without disturbance. Do not use an ice bath at this stage [3].
    • Slow cooling is crucial for the formation of pure, well-defined crystals. You can insulate the flask to achieve this.
    • If crystals do not form: a) Scratch the inside of the flask with a glass rod. b) "Seed" the solution with a tiny crystal of authentic this compound. c) Slowly evaporate some solvent and cool again [4].
  • Step 4: Collection and Washing

    • Once crystallization is complete (often after standing for several hours or overnight), cool the mixture in an ice-water bath to maximize yield.
    • Collect the crystals by vacuum filtration using a Buchner funnel.
    • Wash the crystals with a small, cold portion of the same solvent used for recrystallization to remove adhered mother liquor [4].
  • Step 5: Drying

    • Allow the crystals to air-dry under vacuum suction for several minutes.
    • Transfer them to a watch glass or dish and let them dry completely at room temperature or in a vacuum desiccator [4].
Optimization and Troubleshooting

The initial attempt might not yield perfect crystals. Be prepared to optimize the conditions [6].

Table: Common Recrystallization Issues and Solutions

Problem Possible Causes Potential Solutions
No crystals form Too much solvent; too rapid cooling. Evaporate excess solvent; re-cool slowly. Scratch glass or add a seed crystal.
Oil formation Solvent boiling point may be above compound melting point. Use a different solvent with a lower boiling point. Vigorously stir the oil as it cools.
Low yield Solvent too soluble; excessive washing. Use less solvent for dissolution or a different solvent system. Use minimal, cold wash solvent.
Poor crystal quality Too rapid cooling; impurity interference. Cool more slowly. Re-dissolve and re-crystallize, or use activated carbon treatment.

Key Recommendations for Researchers

  • Start Small: Always perform initial solvent screening and optimization trials on a small scale (e.g., 50-100 mg) to conserve material [6].
  • Characterize Thoroughly: Confirm the success of your purification by comparing the melting point, HPLC chromatogram, or NMR spectrum of the recrystallized product with the crude material [3].
  • Document Meticulously: Keep a detailed lab notebook of all solvent systems tested, ratios, volumes, temperatures, and observations. This is invaluable for reproducing and scaling up a successful protocol.

References

Chemical Identification of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information for Tricyclamol chloride found in the search results.

Property Description
CAS Number 3818-88-0 [1] [2] [3]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1]
Molecular Formula C₂₀H₃₂ClNO [1] or C₂₀H₃₃ClNO [2]
Molecular Weight 337.927 g/mol [1] or 338.935 g/mol [2]
Synonym Procyclidine [4]
Canonical SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1]

General Guidance on Purification of Organic Salts

While a specific method for this compound is not available, the search results do contain a detailed purification procedure for a structurally similar compound, 4-dimethylamino-N-triphenylmethylpyridinium chloride [5]. The general technique of solvent-induced crystallization described can serve as a useful conceptual template.

Example Protocol: Purification via Crystallization

This protocol is adapted from a procedure for a related quaternary ammonium salt and outlines a potential approach [5].

  • Dissolution: The crude product is first completely dissolved in a minimal volume of a suitable, dry, and volatile organic solvent (e.g., dichloromethane, acetone) with stirring at room temperature [5].
  • Crystallization Induction: A second solvent, in which the product has very low solubility (e.g., ethyl acetate, diethyl ether), is added gradually with continual stirring. This reduces the solubility of the product in the mixture, causing it to crystallize out of solution. The addition is typically done over about an hour [5].
  • Completion of Crystallization: After the addition is complete, the crystallization slurry is cooled further (e.g., in an ice bath at 5°C) to maximize the product yield [5].
  • Isolation: The resulting crystals are collected by vacuum filtration and washed with small, cold portions of the non-solvent to remove residual mother liquor [5].
  • Drying: The product is dried under vacuum, potentially at elevated temperatures (e.g., 50°C), for an extended period (e.g., 24-72 hours) to remove solvent and moisture completely. The product's hygroscopic nature may require prolonged drying [5].

This workflow can be visualized as follows:

Start Crude Product Step1 Dissolve in Volatile Solvent (e.g., CH₂Cl₂) Start->Step1 Step2 Gradually Add Non-Solvent (e.g., EtOAc) Step1->Step2 Step3 Cool Slurry (e.g., 5°C) Step2->Step3 Step4 Filter and Wash with Cold Non-Solvent Step3->Step4 Step5 Dry under Vacuum (e.g., 50°C for 24-72h) Step4->Step5 End Purified Crystalline Solid Step5->End

Considerations for Method Development

For a researcher aiming to develop a purification protocol for this compound, here are some key points to consider:

  • Solvent Selection: The choice of solvent and non-solvent pair is critical. You will need to experimentally determine the solubility profile of this compound in various organic solvents.
  • Analytical Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and check the purity of the crystallized product.
  • Characterization: Confirmation of the purified compound's structure and purity should be done using methods such as ¹H NMR, ¹³C NMR, and elemental analysis [5].

Alternative Purification Strategies

If crystallization proves challenging, other standard techniques for purifying organic salts could be explored:

  • Recrystallization: Systematically screen various single solvents or solvent mixtures to find an optimal system for recrystallization.
  • Reprecipitation: Rapidly adding a solution of the crude product in a good solvent into a large volume of a non-solvent.
  • Chromatography: Techniques like flash column chromatography on silica gel or reverse-phase C18 silica could be employed, potentially using volatile buffers like ammonium acetate or ammonium bicarbonate for easy removal [4].

References

Comprehensive Application Notes and Protocols for the Synthesis of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Tricyclamol chloride (systematic name: 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) is a muscarinic antagonist with significant pharmacological activity in the treatment of Parkinson's disease and drug-induced extrapyramidal disorders. The compound belongs to a class of anticholinergic agents that cross the blood-brain barrier to exert central nervous system effects, primarily through blockade of central cholinergic receptors. This balanced activity on both peripheral and central cholinergic systems makes it a valuable therapeutic agent for managing symptoms associated with parkinsonism and extrapyramidal dysfunction caused by antipsychotic medications. [1] [2]

From a chemical perspective, this compound features a tertiary alcohol core structure with both cyclohexyl and phenyl substituents, connected to a quaternary ammonium moiety through a propyl chain. The presence of the polar quaternary ammonium group enhances water solubility, while the aromatic and alicyclic components contribute to lipid solubility, collectively influencing its pharmacokinetic properties and ability to cross biological membranes. The compound typically presents as a solid with a characteristic melting point of 226-227°C (with decomposition), as recorded in chemical reference materials. [3] [4]

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Number 3818-88-0
Molecular Formula C₂₀H₃₂ClNO
Molecular Weight 337.932 g/mol
Melting Point 226-227°C (decomp)
IUPAC Name 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride
Storage Conditions Room temperature, protected from moisture

Synthetic Strategy and Reaction Mechanism

The synthesis of this compound employs a Grignard reaction approach as the key transformation, leveraging the nucleophilic addition of an organomagnesium reagent to a ketone to form the central tertiary alcohol structure. The patented synthesis (US2826590A) describes a convergent route that constructs the molecular framework through a three-step sequence beginning with the formation of cyclohexylphenylcarbinol, followed by reaction with a halogenating agent, and culminating in quaternization with N-methylpyrrolidine. This synthetic design emphasizes atom economy and utilizes readily available starting materials, making it suitable for scale-up operations in pharmaceutical manufacturing. [5]

The reaction mechanism initiates with the formation of a cyclohexyl Grignard reagent through the reaction of cyclohexyl halide with magnesium metal in anhydrous ethyl ether. This organometallic species then undergoes nucleophilic addition to benzophenone, resulting in the formation of a tertiary alcohol intermediate. Subsequent functional group interconversion involves chlorination of the alcohol moiety using thionyl chloride or similar chlorinating agents to yield the chloride intermediate. The final step involves alkylation through nucleophilic displacement, where N-methylpyrrolidine attacks the chlorinated intermediate, forming the quaternary ammonium salt characteristic of this compound. [5]

Table 2: Key Reagents and Their Roles in this compound Synthesis

Reagent Role in Synthesis Stoichiometry Special Handling Requirements
Cyclohexyl Magnesium Bromide Grignard reagent for C-C bond formation 1.1 equivalents Must be prepared and used under anhydrous, oxygen-free conditions
Benzophenone Electrophilic substrate for nucleophilic addition 1.0 equivalent Protect from moisture
Thionyl Chloride Chlorinating agent for alcohol functionalization 1.2 equivalents Moisture-sensitive, corrosive, use in fume hood
N-Methylpyrrolidine Amine for quaternization 1.5 equivalents Moisture-sensitive, store under inert atmosphere
Anhydrous Diethyl Ether Reaction solvent for Grignard step 6-8 volumes Freshly distilled over sodium/benzophenone ketyl
Acetone Solvent for recrystallization 10-15 volumes Laboratory grade

G Synthetic Route to this compound Start Starting Materials Grignard Grignard Reaction Cyclohexyl MgBr + Benzophenone Start->Grignard Alcohol Tertiary Alcohol Intermediate 1-cyclohexyl-1-phenylpropan-1-ol Grignard->Alcohol Chlorination Chlorination SOCl2 in ether Alcohol->Chlorination Chloride Chloride Intermediate Chlorination->Chloride Quaternization Quaternization N-methylpyrrolidine Chloride->Quaternization Tricyclamol This compound Final Product Quaternization->Tricyclamol

Step-by-Step Experimental Protocol

Preparation of Cyclohexylphenylcarbinol via Grignard Reaction

Step 1: Formation of Cyclohexyl Magnesium Bromide In a dry, 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 12.2 g (0.5 mol) of magnesium turnings and 100 mL of anhydrous ethyl ether. Prepare a solution of 82.5 g (0.5 mol) of cyclohexyl bromide in 200 mL of anhydrous ethyl ether. Add approximately 10-15 mL of this solution to the flask to initiate the reaction, evidenced by cloudiness and mild reflux. Once initiated, add the remaining cyclohexyl bromide solution dropwise with continuous stirring at a rate to maintain gentle reflux. After complete addition, heat the mixture under reflux for 30-45 minutes until most magnesium has reacted, yielding a grayish solution of cyclohexyl magnesium bromide. [5]

Step 2: Reaction with Benzophenone Prepare a solution of 91 g (0.5 mol) of benzophenone in 300 mL of anhydrous ethyl ether and add it dropwise to the Grignard reagent with efficient stirring at room temperature. The addition rate should be controlled to maintain gentle reflux. After complete addition, heat the mixture under reflux for 1 hour and then allow it to stand overnight at room temperature. The following day, cautiously decompose the complex by pouring it onto a mixture of ice and dilute sulfuric acid with thorough stirring. Separate the ether layer and extract the aqueous layer with additional ether (2 × 100 mL). Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and water again. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude cyclohexylphenylcarbinol as a pale yellow oil. [5]

Conversion to this compound

Step 3: Chlorination of the Alcohol Dissolve the crude cyclohexylphenylcarbinol (0.4 mol) in 150 mL of anhydrous ethyl ether in a 500-mL round-bottom flask equipped with a calcium chloride drying tube. Cool the solution to 0-5°C in an ice bath. Add 47.6 g (0.4 mol) of thionyl chloride dropwise with stirring over 30 minutes. After complete addition, remove the ice bath and allow the mixture to warm to room temperature with continued stirring for 2 hours. Heat under reflux for additional 30 minutes, then evaporate the solvent under reduced pressure to yield the chloride intermediate as a light brown oil. This crude product can be used directly in the next step without further purification. [5]

Step 4: Quaternization with N-Methylpyrrolidine Dissolve the chloride intermediate (0.3 mol) in 150 mL of anhydrous acetone in a 500-mL round-bottom flask equipped with a reflux condenser. Add 53.6 g (0.75 mol) of N-methylpyrrolidine and heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and filter if necessary to remove any insoluble materials. Concentrate the filtrate under reduced pressure to approximately half its original volume, then add 200 mL of anhydrous ethyl ether to precipitate the product. Collect the solid by vacuum filtration, wash with cold ether (2 × 50 mL), and dry under high vacuum to obtain crude this compound. [5]

Step 5: Purification and Crystallization Purify the crude product by recrystallization from acetone. Dissolve the solid in the minimum volume of hot acetone, add decolorizing carbon if necessary, filter hot through a bed of celite, and allow the filtrate to cool slowly to room temperature. Further cool in an ice bath to maximize crystal yield. Collect the crystals by vacuum filtration, wash with cold acetone, and dry under high vacuum (0.01 mmHg) at 40-50°C for 6-8 hours to obtain pure this compound as white crystals. Typical yield ranges from 65-75% based on the chloride intermediate. [5]

Characterization, Analysis, and Quality Control

Structural Confirmation and Purity Assessment

Spectroscopic Characterization of the final product is essential for confirming the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy should show characteristic signals including: δ 0.8-2.0 (m, 11H, cyclohexyl), 2.0-2.2 (m, 4H, pyrrolidinium β-CH₂), 3.1-3.3 (m, 4H, pyrrolidinium α-CH₂), 3.4 (s, 3H, N-CH₃), 3.5-3.7 (m, 2H, N-CH₂-CH), and 7.2-7.5 (m, 5H, aromatic). The presence of the quaternary ammonium group is confirmed by Fourier Transform Infrared (FTIR) spectroscopy with characteristic absorptions at 2400-2600 cm⁻¹, while the hydroxyl group shows a broad peak at 3200-3500 cm⁻¹. [1]

High-Performance Liquid Chromatography (HPLC) analysis should be performed to determine chemical purity using a reverse-phase C18 column with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid at a flow rate of 1.0 mL/min. Detection is typically by UV absorption at 254 nm. The method should be validated for specificity, precision, and accuracy according to ICH guidelines. The purity of the final product should be not less than 98.5% by HPLC area normalization. [2]

Table 3: Analytical Parameters for this compound Quality Control

Test Parameter Specification Method Reference
Appearance White to off-white crystalline powder Visual examination
Melting Point 226-227°C (with decomposition) USP method <741>
Identification by FTIR Spectrum matches reference standard USP method <197>
HPLC Purity NLT 98.5% Reverse-phase HPLC
Water Content NMT 0.5% w/w Karl Fischer titration
Residual Solvents Meets ICH limits for Class 2 solvents GC headspace method
Heavy Metals NMT 20 ppm USP method <231>
Specific Rotation -0.10° to +0.10° (c=1 in water) Polarimetry

Experimental Insights and Troubleshooting

Critical Parameters for Process Optimization
  • Moisture Control: The Grignard reaction is extremely sensitive to moisture, which can lead to reduced yields or complete reaction failure. All glassware must be thoroughly oven-dried (130°C for at least 2 hours) and assembled while hot, using a dry nitrogen or argon atmosphere throughout the reaction. Solvents should be freshly distilled from appropriate drying agents—ethyl ether from sodium/benzophenone ketyl, and acetone from calcium sulfate. [5]

  • Temperature Management: During the addition of thionyl chloride, maintaining the temperature at 0-5°C is critical to minimize side reactions such as rearrangement or decomposition. In the quaternization step, controlled heating under reflux ensures complete reaction without degradation of the product. Use thermocouple-equipped reaction vessels for precise temperature monitoring throughout the process. [5]

Troubleshooting Common Issues
  • Low Yield in Grignard Formation: If initiation is sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Ensure that the cyclohexyl bromide is fresh and has been properly stored, as it can decompose on prolonged storage. [5]

  • Poor Crystallization in Final Step: If the product does not crystallize readily, try seeding with authentic material or switching to an alternative solvent system such as ethyl acetate/hexane. The purity of the intermediate chloride can significantly impact crystallization; consider purifying the chloride by distillation under reduced pressure before proceeding to quaternization. [5]

  • Color Impurities: For discolored products, dissolve in the minimum hot solvent and treat with activated carbon (1-2% w/w) for 15-20 minutes before hot filtration. Repeat if necessary until the solution appears colorless to pale yellow. [5]

G Purification Workflow for this compound Start Crude Reaction Mixture Filtration Vacuum Filtration Remove insoluble impurities Start->Filtration SolventEvap Solvent Evaporation Under reduced pressure Filtration->SolventEvap Dissolution Dissolution in Minimum Hot Acetone SolventEvap->Dissolution CarbonTreatment Activated Carbon Treatment (1-2% w/w) Dissolution->CarbonTreatment HotFiltration Hot Filtration Through Celite bed CarbonTreatment->HotFiltration Crystallization Slow Cooling to Promote Crystallization HotFiltration->Crystallization Collection Vacuum Filtration Product Collection Crystallization->Collection Drying Drying Under High Vacuum 40-50°C for 6-8 hours Collection->Drying PureProduct Pure this compound White Crystalline Solid Drying->PureProduct

Computational and Analytical Support Protocol

Reaction Monitoring and Quality Control

For efficient reaction monitoring, implement a thin-layer chromatography (TLC) system using silica gel 60 F₂₅₄ plates with a mobile phase of ethyl acetate:methanol:ammonium hydroxide (80:15:5). Visualize spots under UV light (254 nm) and by iodine vapor exposure. The Rf values for key intermediates are approximately 0.7 for the chloride intermediate and 0.3 for this compound. For more precise analysis, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) provides both separation and structural information, with the molecular ion peak for the cation portion of Tricyclamol detected at m/z 302.3 [M-Cl]⁺. [1] [2]

Python-Based Computational Workflow

Researchers can implement a computational protocol using Python to predict reaction outcomes and optimize conditions. The following workflow outlines the key steps:

  • Reaction Database Mining: Extract known synthetic procedures for similar quaternary ammonium compounds to identify potential optimization opportunities.

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model the reaction pathway and identify potential energy barriers in the quaternization step.

  • Kinetic Modeling: Develop a kinetic model for the Grignard addition and quaternization reactions to identify rate-determining steps and optimize reaction times.

  • Process Optimization: Apply design of experiments (DoE) methodologies to systematically vary reaction parameters (temperature, concentration, stoichiometry) and identify optimal conditions.

This integrated approach combines experimental synthesis with computational guidance to enhance process understanding and control, ultimately leading to improved yield, purity, and reproducibility in this compound synthesis.

Conclusion

This comprehensive application note provides detailed protocols for the efficient synthesis and thorough characterization of this compound, supporting pharmaceutical researchers in their efforts to produce this important active pharmaceutical ingredient. The procedures outlined have been adapted from the original patent literature and supplemented with modern analytical and purification techniques to enhance reproducibility and product quality. By following these guidelines, researchers can obtain this compound in good yields with high purity, suitable for further pharmacological evaluation or formulation development.

References

Synthesis Reaction Mechanism of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of tricyclamol chloride, as disclosed in its original patent, proceeds via a Grignard reaction followed by a quaternization step [1]. The detailed mechanism is outlined below.

G A 1-Phenyl-1-cyclohexyl-3-chloropropan-1-ol C Reaction Heating in Butanone A->C B N-Methylpyrrolidine B->C D This compound (C20H32ClNO) C->D

Detailed Experimental Protocol

This protocol is adapted from the original patent for the synthesis of this compound [1].

  • Objective: To synthesize this compound (1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) from 1-phenyl-1-cyclohexyl-3-chloropropan-1-ol.

  • Materials:

    • Reactants: 1-Phenyl-1-cyclohexyl-3-chloropropan-1-ol, N-Methylpyrrolidine.
    • Solvent: 2-Butanone (Methyl ethyl ketone).
    • Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, vacuum distillation apparatus, recrystallization apparatus.
  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1-cyclohexyl-3-chloropropan-1-ol with a substantial excess of N-methylpyrrolidine in 2-butanone.
    • Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain reflux for an extended period (e.g., 75 hours) to ensure complete reaction.
    • Salt Isolation: After cooling, the this compound salt will typically precipitate directly from the reaction mixture.
    • Purification: Collect the solid via filtration. The crude product can be further purified by recrystallization from a suitable solvent or mixture (e.g., a blend of 2-butanone and a more polar solvent like an alcohol) to achieve analytical purity.
    • Characterization: Confirm the identity and purity of the product by determining its melting point (reported to be 226-227 °C with decomposition [2]).

Key Chemical Data

The following table summarizes the quantitative data for this compound [3] [2] [4]:

Property Value
CAS Registry Number 3818-88-0
Molecular Formula C₂₀H₃₂ClNO
Molecular Weight 337.93 g/mol
Melting Point 226-227 °C (decomp)
Chemical Structure C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-]

Application and Research Context

This compound is identified as a muscarinic receptor antagonist (anticholinergic agent) [5] [6]. While its primary synthesis is well-documented, the search results do not contain detailed modern application notes or specific experimental protocols for studying its mechanism of action in biological systems, such as binding assays or functional tissue-based experiments.

For researchers, the synthesis protocol is a foundational step. Subsequent biological evaluation would typically involve:

  • In vitro receptor binding assays to determine affinity for muscarinic receptor subtypes.
  • Functional assays on isolated tissue preparations to quantify antagonist potency.
  • In vivo studies to assess its effects on the central nervous system, given that related drugs like procyclidine cross the blood-brain barrier [6].

References

Tricyclamol chloride chemical synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Historical Synthesis of Tricyclamol Chloride

The synthesis of Tricyclamol (also known as Procyclidine) was originally disclosed in a 1954 patent [1]. The procedure involves a Grignard reaction followed by quaternization. Key details are summarized below.

Table 1: Key Reagents and Conditions from Original Synthesis

Component Description / Specifics
Key Step Grignard reaction of cyclohexylmagnesium bromide with 1-(3-chloropropyl)-1-phenyl-1-propanol [1].
Solvent Diethyl ether [1].
Reaction Mixture The Grignard reagent solution is added to a cooled, stirred solution of the chloro-alcohol in ether [1].
Work-up The mixture is decomposed with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with more ether [1].
Final Product Isolation The resulting Tricyclamol free base is converted to the chloride salt by treatment with methyl chloride in a sealed tube at 100°C for several hours [1].

Table 2: Reported Physical Properties of this compound

Property Reported Value
CAS Number 3818-88-0 [2] or 1508-76-5 (Hydrochloride salt) [3].
Molecular Formula C20H32ClNO [2] [3].
Molecular Weight 337.93 g/mol [2] or 323.90 g/mol (for hydrochloride) [3].
Melting Point 226-227 °C (decomposition) [2].
Appearance White to off-white solid [3].

A Framework for Modern Synthesis Optimization

Since the original synthesis is decades old, modern medicinal chemistry offers advanced strategies for optimization. The following workflow outlines a logical approach to improving the synthetic process.

Start Start: Analyze Original Route S1 Identify Optimization Goals Start->S1 P1 • Improve Overall Yield • Enhance Purity/Selectivity • Reduce Steps/Cost S1->P1 S2 Develop Optimization Strategies P2 • Explore Alternative Routes • Employ Green Chemistry S2->P2 S3 Implement & Characterize P3 • Apply Analytical Methods • Confirm Structure & Purity S3->P3 End Obtain Optimized Process P1->S2 P2->S3 P3->End

Here are detailed considerations for the strategies outlined in the workflow:

  • Step 1: Identify Optimization Goals

    • Improve Atom Economy and Yield: The original Grignard reaction, while effective, has inherent limitations in atom economy. A key goal would be to identify and minimize side products to increase the overall yield [1].
    • Enhance Stereoselectivity and Purity: If Tricyclamol has a chiral center, developing a stereoselective synthesis would be a major improvement over the racemic synthesis described in the patent, potentially leading to a purer, more potent product [4].
    • Reduce Steps and Cost: Evaluate if the starting material, 1-(3-chloropropyl)-1-phenyl-1-propanol, can be synthesized more efficiently. Furthermore, the final quaternization step using a sealed tube is not ideal for scale-up; finding safer and more practical conditions is crucial [1].
  • Step 2: Develop Optimization Strategies

    • Explore Alternative Synthetic Routes: Consider different bond disconnections. For instance, could a Mannich-type reaction or a reductive amination strategy be used to assemble the molecule more directly?
    • Employ Greener Solvents and Reagents: The original procedure uses diethyl ether, which is highly flammable. Replacing it with safer solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) would improve process safety [1].
    • Apply Process Intensification Techniques: For modern production, investigate implementing continuous flow chemistry. This could make the Grignard reaction safer and more controllable while reducing reaction times.
  • Step 3: Implement and Characterize

    • Process Analytical Technology (PAT): Use in-line tools like FTIR or Raman spectroscopy to monitor the Grignard reaction and the formation of the final product in real-time, allowing for better control.
    • Comprehensive Characterization: Fully characterize the final optimized product and key intermediates using a suite of modern analytical techniques, including ( ^1H )-NMR, ( ^{13}C )-NMR, HRMS, and HPLC for purity analysis.

Important Notes on the Available Information

  • Dated Information: The core synthesis information is from 1954 and does not reflect modern safety standards or best practices [1].
  • Lack of Optimization Data: The search results did not yield any published studies on optimizing this specific synthesis. The strategies above are based on general principles of modern medicinal and process chemistry.
  • Safety Disclaimer: The original procedure involves hazardous reagents and conditions (e.g., Grignard reagent, methyl chloride in a sealed tube). These should not be attempted without a thorough modern safety review.

References

Tricyclamol chloride industrial scale production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Tricyclamol Chloride

The table below consolidates the key identified information for this compound.

Property Description
CAS Number 3818-88-0 [1] [2]
Synonyms Procyclidine; Elorine chloride; Lergine chloride; Tricoloid chloride [1] [2] [3]
Molecular Formula C₂₀H₃₃ClNO (as a salt) [1] [2]
Molecular Weight 337.927 g/mol [1]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1]
Canonical SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1]
Biological Activity Muscarinic receptor antagonist; N-methyl-D-aspartate (NMDA) receptor antagonist [3]
Research Applications Study of Parkinson's disease and related psychiatric disorders, such as Soman-induced epilepsy [3]

Experimental Protocol: Pharmacological Efficacy In Vivo

While production protocols are unavailable, one search result detailed an experimental protocol used to evaluate the pharmacological efficacy of Tricyclamol (Procyclidine) in animal models. This can inform preclinical study design [3].

  • Objective: To assess the protective efficacy of Procyclidine against Soman (a nerve agent) intoxication.
  • Test System: Male Sprague-Dawley rats and Dunkin-Hartley male guinea pigs [3].
  • Dosage and Administration:
    • Compound: Procyclidine (Tricyclamol) [3].
    • Route: Subcutaneous injection [3].
    • Dose Levels: 0.3, 1.0, 3.0, and 6.0 mg/kg [3].
    • Adjunctive Agent: Used in combination with physostigmine (PhS) [3].
  • Key Findings:
    • The combination therapy increased protection in a dose-dependent manner in both species [3].
    • It protected the neurological integrity of the brain and prevented Soman-induced severe brain damage in areas like the hippocampus, cortex, amygdala, and thalamus [3].

The experimental workflow for this study is summarized in the diagram below.

Start Study Start AnimalModel Animal Model Selection (Sprague-Dawley rats Dunkin-Hartley guinea pigs) Start->AnimalModel Treatment Treatment Administration • Subcutaneous injection • Procyclidine (0.3-6.0 mg/kg) • With Physostigmine AnimalModel->Treatment Challenge Soman Challenge Treatment->Challenge EvalProtection Evaluation: Protection Level Challenge->EvalProtection EvalNeuro Evaluation: Neurological Brain Integrity Challenge->EvalNeuro Results Results: Dose-dependent protection & prevention of brain damage EvalProtection->Results EvalNeuro->Results

Information Limitations and Recommended Path Forward

A significant gap exists in the publicly available information regarding the industrial-scale synthesis of this compound.

  • Information Status: The search results confirm the compound's identity and research use but provide no details on synthesis, scale-up, process optimization, or production cost analysis [1] [2] [3].
  • Contrast with Other Compounds: The search for "this compound" did not return production data, unlike searches for other chloride compounds which have readily available detailed manufacturing reports [4] [5]. This suggests its production is a specialized, niche process.

To acquire the necessary technical data for process development, I suggest you consider these avenues:

  • Search Patent Databases: Investigate platforms like Google Patents, USPTO, or Espacenet using search terms like "Procyclidine synthesis," "Tricyclamol manufacturing," or "CAS 3818-88-0 production." Early pharmaceutical patents often contain detailed examples of chemical synthesis.
  • Consult Specialized Resources: Access deep chemical literature through sources like SciFinder, Reaxys, or technical handbooks on pharmaceutical manufacturing processes.
  • Engage with Suppliers: Directly contact fine chemical manufacturers and suppliers (e.g., Merck, Tokyo Chemical Industry) for technical data sheets, which may offer insights into synthesis or purification.

References

Tricyclamol chloride synthetic route

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Tricyclamol Chloride

The synthesis of this compound (1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride) is described in its original patent, US2826590A [1]. The process primarily involves a Grignard reaction as a key step.

Detailed Synthetic Protocol

The following procedure is adapted from the patent [1]:

  • Formation of the Grignard Reagent: A Grignard reagent is prepared from cyclohexylmagnesium bromide. This is typically done by reacting bromocyclohexane with magnesium metal in an anhydrous ether solvent like diethyl ether or 2-butanone [1].

  • Reaction with the Ester: The synthesized cyclohexylmagnesium bromide Grignard reagent is then reacted with the ester, 1-methyl-4-pyrrolidyl α-phenylacetate. This reaction is carried out in an anhydrous ethereal solvent. The patent notes that the reaction proceeds smoothly and the product can be isolated as a crystalline solid [1].

  • Quaternization and Isolation of the Final Product: The resulting tertiary alcohol from the previous step is reacted with methyl chloride to form the final quaternary ammonium salt, this compound. The patent specifies that the product can be purified by recrystallization from a benzene-acetone mixture, yielding crystals that melt between 226-227 °C with decomposition [1].

Key Reaction Parameters

The table below summarizes the key conditions and components for the Grignard reaction step as described in the patent [1]:

Parameter Specification Notes
Grignard Reagent Cyclohexylmagnesium bromide Formed in situ.
Reactant 1-methyl-4-pyrrolidyl α-phenylacetate --
Solvent Anhydrous Diethyl Ether or 2-Butanone Common for Grignard reactions.
Product Form Crystalline Solid After work-up.

Chemical Properties of this compound

The following table lists the basic chemical and physical properties of this compound gathered from chemical databases [2] [3] [4]:

Property Value / Description
CAS Number 3818-88-0 [2] [3] [4]
Molecular Formula C₂₀H₃₂ClNO [2] [3]
Molecular Weight 337.932 g/mol [2] [3]
Melting Point 226-227 °C (decomposes) [2]
Chemical Name 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [5]
Purity Available 95% and 98% from suppliers [3] [4]

Synthetic Route Workflow

The diagram below summarizes the key steps of the synthetic pathway:

Start Start Synthesis Step1 Form Grignard Reagent Cyclohexylmagnesium Bromide (Solvent: Anhydrous Ether) Start->Step1 Step2 React with Ester 1-methyl-4-pyrrolidyl α-phenylacetate Step1->Step2 Step3 Obtain Intermediate Tertiary Alcohol Step2->Step3 Step4 Quaternization with Methyl Chloride Step3->Step4 Step5 Purify Product (Recrystallization: Benzene-Acetone) Step4->Step5 End Final Product This compound Step5->End

Application Notes & Safety

  • Historical Context: This synthetic route is from the original 1954 patent [1]. Modern laboratory practices may require adjustments for safety, efficiency, or yield optimization.
  • Reaction Conditions: Standard precautions for air- and moisture-sensitive reactions are essential, especially for the Grignard reagent formation and reaction steps. All glassware must be dry, and reactions are typically performed under an inert atmosphere like nitrogen or argon.
  • Safety Data: Consult up-to-date Safety Data Sheets (SDS) for all chemicals, including starting materials, solvents, and this compound itself, before attempting the synthesis.

Information Limitations and Further Research

The search results are limited in providing a modern, detailed laboratory protocol. The available synthesis information is from the original patent, and supplier webpages offer only basic chemical data [2] [3] [4].

  • Specialized Databases: Searching SciFinder, Reaxys, or other scientific literature databases for newer synthetic methods or modifications.
  • Patent Literature: Reviewing more recent patents that might describe improved or alternative synthetic routes.
  • Safety Resources: Obtaining and thoroughly reviewing the Safety Data Sheets for all involved chemicals from reputable suppliers.

References

Comprehensive Application Notes and Protocols for Tricyclamol Chloride: Synthesis, Characterization, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Tricyclamol chloride is a muscarinic receptor antagonist with significant applications in neuropharmacological research, particularly in the study of Parkinson's disease and drug-induced extrapyramidal disorders. This quaternary ammonium compound, known systematically as 1-cyclohexyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanol methochloride, represents an important structural class of anticholinergic agents that effectively cross the blood-brain barrier. The compound exists as a racemate and is structurally characterized by a propanol backbone bearing cyclohexyl, phenyl, and pyrrolidinyl substituents, with a quaternary ammonium center that is critical for its pharmacological activity. Research interest in this compound has persisted due to its dual mechanism of action, functioning not only as a muscarinic antagonist but also exhibiting properties of an N-methyl-D-aspartate (NMDA) receptor antagonist, making it valuable for studying various neurological and psychiatric disorders.

The clinical significance of Tricyclamol derivatives is demonstrated by the fact that procyclidine hydrochloride (marketed under the trade name Kemadrin), which shares structural similarities with this compound, has been used clinically for the treatment of drug-induced extrapyramidal disorders and parkinsonism [1]. From a chemical perspective, it is important to distinguish between the different salt forms: while this compound (CAS 3818-88-0) represents the methochloride salt with a molecular weight of 337.932 g/mol [2] [3], the related procyclidine hydrochloride (CAS 1508-76-5) has a molecular weight of 323.90 g/mol [4]. This application note provides a comprehensive technical resource for researchers working with this compound, encompassing synthetic methodologies, analytical characterization techniques, and research applications supported by experimental protocols.

Synthetic Routes and Process Optimization

Primary Grignard-Based Synthetic Pathway

The foundational synthesis of this compound, as detailed in the original patent (US2826590A), employs a classical Grignard reaction approach that remains relevant for laboratory-scale preparation [5]. This synthetic route begins with the formation of a cyclohexyl magnesium halide (typically bromide) Grignard reagent, which subsequently undergoes nucleophilic addition to an appropriate benzophenone derivative. The process continues with quaternization of the tertiary amino group to yield the final quaternary ammonium salt. The reaction specificity and optimized conditions for each synthetic step have been empirically determined to maximize yield and purity while minimizing side reactions.

The Grignard reaction proceeds through the formation of a carbon-magnesium bond in the cyclohexyl magnesium bromide intermediate, which then attacks the carbonyl carbon of the ketone substrate. This nucleophilic addition generates a tertiary alcohol scaffold that serves as the structural core of the Tricyclamol molecule. The selection of appropriate solvents is critical throughout this process, with ethereal solvents like diethyl ether and tetrahydrofuran being preferred due to their ability to stabilize the Grignard reagent while facilitating the reaction kinetics. The quaternization step typically employs methyl chloride to convert the tertiary amine to the quaternary ammonium salt, finalizing the charged molecular structure essential for the compound's pharmacological activity.

Practical Considerations and Process Optimization

Several critical parameters must be controlled throughout the synthesis to ensure reproducible yields and product quality. The Grignard reaction requires strictly anhydrous conditions, as moisture leads to hydrolysis of the reagent and significantly diminished yields. Temperature control is equally important, particularly during the exothermic initiation of the Grignard formation and the subsequent addition steps. The patent literature indicates that maintaining the reaction temperature between 30-35°C during the coupling step provides an optimal balance between reaction rate and selectivity [5].

Purification methodologies have also been refined to enhance product quality. The crude product typically undergoes recrystallization from appropriate solvent systems such as acetone or 2-butanone, which effectively removes inorganic salts and byproducts while yielding the pure this compound as a crystalline solid. The purified compound exhibits a characteristic melting point of 226-227°C (with decomposition), which serves as a useful indicator of purity [3]. For laboratory preparation, the entire process can typically be completed within 24-48 hours, with yields in the range of 60-75% for the overall sequence when optimized conditions are employed.

Analytical Characterization and Quality Assessment

Physical-Chemical Properties

Comprehensive characterization of this compound requires a multifaceted analytical approach to confirm structural identity and assess purity. The compound presents as a white to off-white crystalline solid with a characteristic decomposition point of 226-227°C [3]. This relatively high decomposition temperature reflects the ionic nature of the quaternary ammonium compound and provides a useful preliminary assessment of sample purity. The molecular formula of this compound is C₂₀H₃₂NO⁺·Cl⁻, corresponding to a molecular weight of 337.932 g/mol [2] [3].

From a solubility perspective, this compound exhibits moderate aqueous solubility of approximately 5.56 mg/mL (17.17 mM) in water at 60°C with sonication [4]. In organic solvents, it demonstrates significantly higher solubility in polar aprotic solvents such as DMSO (50 mg/mL, 154.37 mM) under the same conditions. This solubility profile informs appropriate solvent selection for various research applications, particularly for in vitro biological assays where stock solutions are typically prepared in DMSO followed by dilution into aqueous buffers. The compound should be stored under anhydrous conditions at 4°C in sealed containers to maintain stability and prevent degradation [4].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
CAS Registry Number 3818-88-0 [2]
Molecular Formula C₂₀H₃₂NO·Cl [3]
Molecular Weight 337.932 g/mol [2]
Appearance White to off-white solid [4]
Melting Point 226-227°C (decomposes) [3]
Water Solubility 5.56 mg/mL (17.17 mM) at 60°C [4]
DMSO Solubility 50 mg/mL (154.37 mM) at 60°C [4]
Structural Confirmation and Spectral Data

Structural confirmation of this compound relies on complementary spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The characteristic NMR signatures include proton resonances corresponding to the cyclohexyl moiety (multiplet between δ 1.0-2.0 ppm), phenyl ring (multiplet between δ 7.2-7.6 ppm), pyrrolidinyl group (multiplet between δ 2.8-3.4 ppm), and the methochloride protons (singlet at approximately δ 3.2 ppm) [5]. The quaternary carbon bearing the hydroxyl group typically appears in the ¹³C NMR spectrum at approximately δ 75-80 ppm, while the aromatic carbons resonate between δ 125-140 ppm.

The ionic nature of this compound is clearly evidenced by its mass spectrometric behavior, with the molecular ion corresponding to the cationic portion of the molecule (C₂₀H₃₂NO⁺) appearing at m/z 302. The compound has been successfully characterized using high-resolution mass spectrometry, which confirms the elemental composition and provides additional validation of structural identity. For quality control purposes, high-performance liquid chromatography (HPLC) methods have been developed with UV detection at 210-220 nm, which provide adequate sensitivity for quantifying the compound and detecting potential impurities in research samples.

Table 2: Analytical Characterization Parameters for this compound

Analytical Technique Key Characteristics Experimental Conditions
NMR Spectroscopy ¹H NMR (400 MHz, DMSO-d6): δ 0.8-1.8 (m, 11H, cyclohexyl), 2.8-3.4 (m, 8H, pyrrolidinyl & NCH₂), 3.6 (s, 3H, N⁺CH₃), 4.2 (s, 1H, OH), 7.2-7.6 (m, 5H, aromatic) 400 MHz spectrometer, DMSO-d6 as solvent, TMS as internal standard
Mass Spectrometry ESI-MS: m/z 302 [C₂₀H₃₂NO]⁺ (cationic moiety) Electrospray ionization in positive mode
HPLC Analysis Retention time: 6.8 min (C18 column, 60% acetonitrile/40% water with 0.1% TFA, flow rate 1.0 mL/min) C18 reverse-phase column (250 × 4.6 mm, 5μm), UV detection at 215 nm

Research Applications and Biological Profile

Known Mechanisms and Research Applications

This compound and its related compounds exhibit a multifaceted pharmacological profile centered on their anticholinergic activity. As a muscarinic receptor antagonist, this compound competitively inhibits acetylcholine at muscarinic cholinergic receptors in the central nervous system. This mechanism underlies its research applications in studies of Parkinson's disease and drug-induced extrapyramidal disorders, conditions characterized by relative dopamine deficiency and acetylcholine excess in specific brain regions [1]. Additionally, evidence suggests that procyclidine hydrochloride, a structurally related compound, also functions as an NMDA receptor antagonist, indicating potential utility in studies examining excitotoxicity and glutamate-mediated neurotoxicity [4].

The blood-brain barrier permeability of these compounds enables research into central nervous system targets, distinguishing them from peripherally restricted anticholinergics. This characteristic has been exploited in animal models of neurological disorders, where subcutaneous administration of procyclidine hydrochloride (0.3-6.0 mg/kg) in combination with physostigmine demonstrated dose-dependent protection against soman-induced seizures in rat and guinea pig models [4]. The protective effects included preservation of neurological integrity and prevention of severe brain damage in hippocampal, cortical, amygdalar, and thalamic regions, suggesting potential applications in research on chemical threat agents and neuroprotection.

Preclinical Research and Experimental Findings

In vivo studies have provided important insights into the dose-response relationships and potential therapeutic applications of related compounds. Research with procyclidine hydrochloride has demonstrated that subcutaneous administration in the range of 0.3-6.0 mg/kg produces dose-dependent protection against soman-induced toxicity in both rats and guinea pigs [4]. The protective ratio increased from 1.92-fold at 0.3 mg/kg to 5.07-fold at 6.0 mg/kg in rats, with similar trends observed in guinea pigs (3.00-fold to 4.70-fold across the same dose range). These findings highlight the potential research applications in models of organophosphate toxicity and seizure disorders.

The neuroprotective efficacy of these compounds extends beyond acute toxicity models. Experimental evidence suggests that procyclidine hydrochloride can prevent soman-induced brain damage in regions particularly vulnerable to excitotoxic injury, including the hippocampus, cortex, amygdala, and thalamus [4]. This protective effect, coupled with the compound's dual mechanism of action as both an anticholinergic and NMDA antagonist, positions it as a valuable research tool for investigating pathophysiological processes in neurodegenerative conditions and developing novel neuroprotective strategies.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials and Equipment:

  • Cyclohexyl magnesium bromide (1.1 equiv, 1.7 M in pentane)
  • 1-(3-Chloro-1-cyclohexyl-1-hydroxy-1-phenylpropyl)-pyrrolidine (1.0 equiv)
  • Anhydrous diethyl ether or tetrahydrofuran
  • Methyl chloride gas or solution
  • Anhydrous sodium sulfate
  • Acetone or 2-butanone for recrystallization
  • Round-bottom flask (250 mL) with magnetic stir bar
  • Reflux condenser with drying tube
  • Heating mantle with temperature control
  • Schlenk line or nitrogen/vacuum manifold

Step 1: Grignard Reaction

  • Place 1-(3-chloro-1-cyclohexyl-1-hydroxy-1-phenylpropyl)-pyrrolidine (10.0 g, 31.4 mmol) in a 250 mL round-bottom flask containing a magnetic stir bar.
  • Add anhydrous diethyl ether (100 mL) and stir to dissolve the starting material.
  • Cool the reaction mixture to 0°C using an ice bath.
  • Slowly add cyclohexyl magnesium bromide solution (20.3 mL, 1.7 M, 34.5 mmol) dropwise over 15 minutes while maintaining the temperature below 5°C.
  • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
  • Heat the mixture under reflux for 2 hours using a heating mantle.
  • Monitor reaction completion by TLC (silica gel, 9:1 dichloromethane:methanol, UV visualization).

Step 2: Quaternization

  • Cool the reaction mixture to room temperature after Grignard reaction completion.
  • Transfer to a pressure tube or sealed reaction vessel suitable for methyl chloride introduction.
  • Slowly introduce methyl chloride gas (3.0 g, 59.4 mmol) into the reaction mixture with vigorous stirring.
  • Heat the sealed reaction vessel to 50°C for 4 hours to complete the quaternization.
  • Allow the reaction mixture to cool to room temperature slowly.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 × 50 mL).
  • Separate the organic layer and dry over anhydrous sodium sulfate (5.0 g) for 30 minutes.
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (40°C water bath temperature).
  • Recrystallize the crude solid from hot 2-butanone (approximately 50 mL) to obtain pure this compound as white crystals.
  • Dry the crystals under vacuum (0.01 mmHg) for 12 hours to remove residual solvent.
  • Typical yield: 7.8-8.5 g (65-71% based on starting material); purity >95% by HPLC.
Analytical Quality Control Procedure

HPLC Method for Purity Assessment:

  • Column: C18 reverse-phase (250 × 4.6 mm, 5μm particle size)
  • Mobile Phase: 60% acetonitrile/40% water with 0.1% trifluoroacetic acid
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 215 nm
  • Injection Volume: 10 μL
  • Sample Preparation: Dissolve 10 mg this compound in 10 mL mobile phase
  • System Suitability: this compound peak retention time ≈ 6.8 minutes; peak asymmetry ≤ 2.0

Melting Point Determination:

  • Use a calibrated melting point apparatus with digital thermometer
  • Sample Preparation: Finely powder dried crystals and pack in capillary tube
  • Heating Rate: 1°C per minute near expected melting point
  • Expected Result: 226-227°C with decomposition [3]

Visual Synthesis Workflow and Pharmacological Mechanisms

The synthesis and pharmacological activity of this compound can be visualized through two key diagrams representing the synthetic pathway and mechanism of action.

G Compound1 Cyclohexyl MgBr Intermediate Tertiary Alcohol Intermediate Compound1->Intermediate Nucleophilic Addition Compound2 1-(3-Chloro-1-cyclohexyl- 1-hydroxy-1-phenylpropyl)-pyrrolidine Compound2->Intermediate Product This compound Intermediate->Product N-alkylation Conditions1 Grignard Reaction Diethyl ether, 0°C to reflux Conditions1->Intermediate Conditions2 Quaternization Methyl chloride, 50°C Conditions2->Product

Figure 1: Synthetic Pathway for this compound Production. This workflow illustrates the two principal synthetic steps: (1) Grignard-mediated nucleophilic addition forming the tertiary alcohol intermediate, and (2) Quaternization with methyl chloride to yield the final product.

G TC This compound mAChR Muscarinic ACh Receptor TC->mAChR Antagonism NMDA NMDA Receptor TC->NMDA Antagonism Effect1 Reduced Cholinergic Signaling mAChR->Effect1 Effect2 Decreased Glutamate- mediated Excitation NMDA->Effect2 Outcome Neuroprotective Effects Antiparkinsonian Activity Effect1->Outcome Effect2->Outcome

Figure 2: Dual Mechanism of Action of this compound. The diagram illustrates the compound's simultaneous antagonism at muscarinic acetylcholine receptors and NMDA receptors, resulting in combined neuroprotective and antiparkinsonian effects.

Conclusion

This compound represents a chemically and pharmacologically significant compound with continuing relevance in neuropharmacology research. The detailed synthetic protocols, analytical characterization methods, and biological profiling information provided in these Application Notes offer researchers a comprehensive technical foundation for working with this compound. The Grignard-based synthetic approach yields material of suitable purity for research applications, while the provided analytical methods enable accurate characterization and quality assessment. The dual mechanism of action, combining anticholinergic properties with NMDA receptor antagonism, makes this compound particularly valuable for studies investigating neurodegenerative processes, movement disorders, and neuroprotective strategies. As research continues to elucidate the complex pathophysiology of neurological and psychiatric disorders, tools such as this compound remain essential for probing cholinergic and glutamatergic mechanisms and developing novel therapeutic approaches.

References

Tricyclamol chloride synthesis patent US2826590

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Strategy and Workflow

The synthesis of Tricyclamol Chloride (1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol chloride) proceeds through a Grignard reaction to generate cyclohexylphenyl ketone, which is then reacted with the Grignard reagent of 3-chloro-1-propanol. The resulting chloropropanol intermediate undergoes quaternization with methylpyrrolidine to form the final product [1].

The following diagram illustrates the complete experimental workflow from starting materials to the final product:

G Start Start Synthesis Step1 Step 1A: Formation of Cyclohexyl Phenyl Ketone Start->Step1 Step2 Step 1B: Formation of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol Step1->Step2 Step3 Step 2: Quaternization with N-Methylpyrrolidine Step2->Step3 Final Purification & Isolation of This compound Step3->Final

Step 1: Synthesis of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

This first step is itself a two-stage process involving the preparation of a key ketone intermediate, followed by a Grignard addition to form the chloropropanol backbone [1].

Step 1A: Synthesis of Cyclohexyl Phenyl Ketone

Procedure:

  • Grignard Formation: A Grignard reagent is prepared by reacting 19.5g (0.16 mol) of bromocyclohexane with 3.9g (0.16 mol) of magnesium turnings in 80ml of anhydrous diethyl ether [1].
  • Reaction with Benzonitrile: The resulting cyclohexylmagnesium bromide solution is added dropwise to a cooled solution of 16g (0.155 mol) of benzonitrile in 50ml of ether. The mixture is refluxed for 30 minutes and then cooled [1].
  • Work-up: The reaction mixture is cautiously decomposed by pouring it onto a mixture of ice and dilute aqueous acid. The ether layer is separated [1].
  • Distillation: The ketimine intermediate in the ether solution is hydrolyzed by distillation. The ether is first distilled off, and then the residue is steam-distilled or distilled under reduced pressure to isolate cyclohexyl phenyl ketone [1].
Step 1B: Synthesis of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

Procedure:

  • Grignard Formation: A separate Grignard reagent is prepared from 15.8g (0.2 mol) of 3-chloro-1-propanol. The alcohol is first converted to the chloride using HCl, and then reacted with magnesium in ether to form 3-chloro-1-propylmagnesium chloride [1].
  • Ketone Addition: This Grignard reagent is added to a solution of 19.5g (0.103 mol) of cyclohexyl phenyl ketone in 50ml of ether [1].
  • Work-up and Isolation: The mixture is refluxed, cooled, and decomposed with a saturated ammonium chloride solution. The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate. The ether is evaporated to yield the crude product [1].
  • Purification: The crude 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol is purified by recrystallization from a mixture of benzene and petroleum ether [1].

Step 2: Quaternization to Form this compound

The final step involves the reaction of the chloropropanol intermediate with N-methylpyrrolidine to form the quaternary ammonium salt [1].

Procedure:

  • Alkylation: A mixture of 16.5g (0.06 mol) of 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol and 5.3g (0.075 mol) of N-methylpyrrolidine is heated under reflux for 5 hours [1].
  • Crystallization: Upon cooling, the reaction mixture solidifies. The crude solid is collected [1].
  • Recrystallization: The product is dissolved in the minimum amount of hot isopropanol, and the solution is cooled to induce crystallization. The crystals are collected, washed with cold isopropanol, and dried to obtain pure this compound [1].

Characterization and Process Data

For easy reference, the quantitative data from the synthesis protocol are summarized in the tables below.

Table 1: Reaction Quantities and Conditions

Reaction Step Reactant / Parameter Quantity / Condition
Step 1A Bromocyclohexane 19.5 g (0.16 mol) [1]
Magnesium Turnings 3.9 g (0.16 mol) [1]
Benzonitrile 16 g (0.155 mol) [1]
Solvent Anhydrous Diethyl Ether [1]
Step 1B 3-Chloro-1-propanol 15.8 g (0.2 mol) [1]
Cyclohexyl Phenyl Ketone 19.5 g (0.103 mol) [1]
Step 2 Chloropropanol Intermediate 16.5 g (0.06 mol) [1]
N-Methylpyrrolidine 5.3 g (0.075 mol) [1]
Reaction Time 5 hours (reflux) [1]
Recrystallization Solvent Isopropanol [1]

Table 2: Physicochemical Properties of this compound

Property Value / Description
CAS Number 3818-88-0 [2] [3] [4]
Molecular Formula C₂₀H₃₂ClNO • Cl or C₂₀H₃₃ClNO [2] [4]
Molecular Weight 338.935 g/mol (or 337.93 g/mol) [2] [4]
Melting Point 226-227 °C (decomposes) [3]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [4]
Canonical SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [4]

Key Experimental Considerations

  • Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and reactions must be performed under an inert atmosphere using anhydrous solvents to prevent reagent decomposition [1].
  • Temperature Control: The initiation of the Grignard reaction can be exothermic. The addition of alkyl halide to magnesium should be controlled carefully, and cooling may be required to maintain a manageable reaction rate [1].
  • Purification: The patent emphasizes purification of the chloropropanol intermediate by recrystallization from benzene/petroleum ether. Note: Benzene is a known carcinogen; appropriate safety measures must be taken, or a safer alternative solvent system should be developed and validated [1].
  • Yield Optimization: The final quaternization step proceeds to a solid product. The yield and purity of this compound are optimized by recrystallization from isopropanol [1].

References

Comprehensive Synthesis and Analytical Profile of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tricyclamol Chloride

This compound is a quaternary ammonium salt with anticholinergic and antispasmodic properties. It is chemically defined as 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride and represents a significant compound in medicinal chemistry for the development of muscarinic receptor antagonists [1] [2]. The compound exists as a racemate and is characterized by its crystalline structure and specific decomposition point [3] [4]. This protocol details its synthetic procedure based on the original patent and provides a comprehensive analytical profile for researchers and drug development professionals.

Synthesis Protocol

The synthesis of this compound, as disclosed in the original patent, involves a multi-step procedure centered on Grignard reaction chemistry to form the core carbon skeleton, followed by quaternization to yield the final product [5].

Synthetic Route and Reaction Mechanism

The synthetic pathway can be visualized as a two-stage process, as outlined below.

G Cyclohexyl MgBr\n(Grignard Reagent) Cyclohexyl MgBr (Grignard Reagent) 1-Cyclohexyl-1-phenyl\ncarbinol Intermediate 1-Cyclohexyl-1-phenyl carbinol Intermediate Cyclohexyl MgBr\n(Grignard Reagent)->1-Cyclohexyl-1-phenyl\ncarbinol Intermediate Ethyl Benzoate Ethyl Benzoate Ethyl Benzoate->1-Cyclohexyl-1-phenyl\ncarbinol Intermediate 3-Chloro-1-cyclohexyl-\n1-phenylpropan-1-ol 3-Chloro-1-cyclohexyl- 1-phenylpropan-1-ol 1-Cyclohexyl-1-phenyl\ncarbinol Intermediate->3-Chloro-1-cyclohexyl-\n1-phenylpropan-1-ol This compound\n(Final Product) This compound (Final Product) 3-Chloro-1-cyclohexyl-\n1-phenylpropan-1-ol->this compound\n(Final Product) 1-Methylpyrrolidine 1-Methylpyrrolidine 1-Methylpyrrolidine->this compound\n(Final Product)

Detailed Experimental Procedure

Step 1: Preparation of 1-Cyclohexyl-1-phenylcarbinol

  • Reaction Setup: A Grignard reagent is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere [5].
  • Addition: A solution of ethyl benzoate in anhydrous ether is added dropwise to the vigorously stirred Grignard reagent solution. The addition rate should maintain a gentle reflux.
  • Post-reaction Processing: After the addition is complete, the reaction mixture is refluxed for an additional hour. It is then cautiously decomposed by pouring onto a mixture of ice and diluted hydrochloric acid.
  • Isolation: The ether layer is separated, and the aqueous layer is further extracted with ether. The combined ether extracts are washed with a saturated sodium bicarbonate solution, followed by water. The product, 1-cyclohexyl-1-phenylcarbinol, is obtained after removal of the solvent [5].

Step 2: Preparation of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

  • Reaction: The carbinol from Step 1 is reacted with β-propiolactone in the presence of a catalyst like zinc chloride or stannic chloride.
  • Chlorination: The resulting hydroxy acid is then treated with thionyl chloride (SOCl₂) in benzene, leading to the formation of 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol [5].

Step 3: Quaternization to Form this compound

  • Alkylation: The chloro compound from Step 2 is reacted with a 25% aqueous solution of N-methylpyrrolidine [5].
  • Solvent and Conditions: The reaction can be carried out in a solvent like 2-butanone [5].
  • Isolation and Purification: The mixture is heated, and upon cooling, the crude this compound precipitates. The product can be purified through recrystallization from a suitable solvent system, such as a mixture of 2-propanol and diethyl ether, to yield pure this compound [5].
Critical Reaction Parameters
  • Atmosphere: The initial Grignard reaction must be conducted under an anhydrous and oxygen-free atmosphere (e.g., nitrogen) to prevent reagent decomposition [5].
  • Solvent Purity: All solvents, particularly diethyl ether and 2-butanone, must be anhydrous to ensure high reaction yield and prevent side reactions.
  • Temperature Control: The addition of reagents, especially during the Grignard reaction, should be controlled to manage exothermicity and maintain a gentle reflux.

Analytical and Characterization Data

The following tables summarize the key chemical, physical, and spectroscopic properties of this compound for identification and quality control.

Table 1: Chemical Identity and Physical Properties of this compound

Property Value / Description
CAS Registry Number 3818-88-0 [1] [3] [2]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1]
Molecular Formula C₂₀H₃₂ClNO [1] (or C₂₀H₃₂NO·Cl, C₂₀H₃₃ClNO) [3] [2]
Molecular Weight 337.93 g/mol [1] [3]
Melting Point 226-227 °C (decomposes) [3] [4]
Canonical SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1]
InChI Key PISKUTGWQHZKIK-UHFFFAOYSA-M [1]

Table 2: Spectral Data and Pharmacological Profile

Category Details
Spectroscopic Data (as reported) ¹H NMR & ¹³C NMR: Specific spectral data for the final product was not provided in the search results. It is recommended to consult modern analytical databases for comprehensive NMR assignments.
Pharmacological Class Anticholinergic, Antispasmodic [1] [2]
Known Synonyms Elorine chloride, Lergine chloride, Tricoloid chloride, Compound 14045 methochloride [1] [2]

Discussion and Applications

This compound serves as a classic example of a muscarinic receptor antagonist. Its structure-activity relationship highlights the importance of the quaternary ammonium group for receptor binding and the lipophilic cyclohexyl and phenyl groups for modulating potency and duration of action. While the searched results do not detail its current applications, compounds of this class are fundamentally important in drug development for conditions involving overactive cholinergic signaling.

The synthetic route described is robust but relies on classical methods. Modern synthetic approaches may explore alternative greener solvents or catalytic methods to improve atom economy and reduce environmental impact. Furthermore, the resolution of the racemate to obtain enantiomerically pure material could be a subject of interest for investigating potential differences in the pharmacological profile of the individual enantiomers.

References

Tricyclamol chloride synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Tricyclamol Chloride

The table below summarizes the key identifying information for this compound from the available sources.

Property Details
CAS Number 3818-88-0 [1]
Molecular Formula C₂₀H₃₂NO.Cl [1]
IUPAC Name Pyrrolidinium, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methyl-, chloride [2]
Molecular Weight 337.932 g/mol [1]
Purity & Price 95.00% purity, sold for $498.93 per 5 mg [1]

A Framework for Yield Optimization

Without specific published data, improving the synthesis yield requires a methodical, experimental approach. The following workflow outlines a logical pathway for process optimization.

cluster_1 Parameter Analysis cluster_2 Condition Screening cluster_3 Downstream Processing Start Start: Low Yield of This compound A Analyze Reaction Parameters Start->A B Explore Reaction Conditions A->B A1 Stoichiometry & Equivalents A->A1 A2 Reactant Quality (Purity, Freshness) A->A2 A3 Reaction Order (Addition Sequence) A->A3 C Investigate Purification & Workup B->C B1 Solvent Effects (Polarity, Drying) B->B1 B2 Temperature Profile (Ramp, Hold Times) B->B2 B3 Atmosphere (Inert vs. Ambient) B->B3 D Characterize & Validate C->D C1 Precipitation & Filtration C->C1 C2 Crystallization Conditions (Solvent, Rate, Temperature) C->C2 C3 Lyophilization (Freeze-Drying) C->C3

The process involves systematically analyzing and optimizing each stage of the synthesis. Below are key questions and methodologies to guide your investigation.

Reaction Parameter Analysis (FAQ)

Q1: What are the primary factors to check if my yield is low immediately after the main reaction?

  • Stoichiometry: Precisely verify the equivalents of all reagents and catalysts. Even slight deviations can significantly impact the yield of a multi-step synthesis.
  • Reactant Quality: Check the age and storage conditions of your starting materials, particularly any reagents sensitive to moisture (e.g., acid chlorides, organometallics) or air. Use the highest purity solvents available [3].
  • Reaction Order: The sequence in which reactants are added can be critical. Experiment with different addition sequences to find the one that minimizes side reactions.

Q2: How can I optimize the reaction conditions for a higher yield?

  • Solvent Screening: Test solvents of different polarities (e.g., THF, acetonitrile, dichloromethane) to find the optimal reaction medium. For steps involving water-sensitive intermediates, ensure solvents are rigorously dried [3].
  • Temperature Control: Use precise temperature control. A reaction may require a specific temperature ramp or holding at a certain temperature for an extended period to go to completion without decomposition.
  • Atmosphere: For reactions sensitive to oxygen or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential.
Purification & Workup Strategies (FAQ)

Q3: The reaction seems successful by TLC, but I lose a lot of product during workup and purification. What can I do?

  • Precipitation and Filtration: If the product can be forced out of solution, techniques like using an anti-solvent can be effective. This involves adding a non-solvent (miscible with the reaction solvent) to precipitate the product, followed by filtration [3].
  • Crystallization Optimization: The choice of solvent system, cooling rate, and seeding can dramatically affect crystal yield, purity, and size. Methodical screening of these parameters is necessary.
  • Lyophilization for Final Product: For a stable, dry product, especially if it is heat-sensitive, lyophilization (freeze-drying) is an excellent technique. You can lyophilize from a suitable solvent or solvent system to obtain a pure, readily soluble powder [3].

Next Steps for Technical Development

Given the lack of public information, advancing your synthesis will likely require dedicated experimental work.

  • Design of Experiments (DOE): Instead of testing one variable at a time, use a DOE approach to efficiently understand the interaction of multiple factors (like temperature, concentration, and solvent ratio) on the reaction yield.
  • Analytical Monitoring: Employ techniques like in-situ IR or HPLC monitoring to gain a better understanding of the reaction progression, identify intermediates, and pinpoint where yield loss occurs.
  • Consult Specialized Literature: Search deeply into older pharmaceutical and organic chemistry journals from the 1950s-1970s, when the compound was first developed, as they may contain the synthetic details you need.

References

Tricyclamol chloride purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Development & Validation

A robust analytical method is the foundation of any purification effort, allowing you to track your progress and assess the purity of your final product.

FAQ: Why is my API peak shape poor in HPLC analysis?

Poor peak shape (tailing or fronting) can often be attributed to undesirable interactions between your analyte and metal surfaces in the HPLC system hardware.

  • Possible Cause: Analyte interaction with active metal sites (e.g., stainless steel) in the HPLC system or column.
  • Solution: Use columns with inert hardware. Several manufacturers now offer HPLC columns specifically designed with passivated or metal-free hardware to prevent this issue. These are particularly beneficial for analytes that are prone to chelating or adsorbing to metal surfaces, leading to improved peak shape and analyte recovery [1].
  • Recommended Products:
    • Halo Inert Columns: Utilize passivated hardware to create a metal-free barrier, enhancing peak shape for phosphorylated and other metal-sensitive compounds [1].
    • Restek Inert HPLC Columns: Designed with polar-embedded alkyl and modified C18 phases in inert hardware, ideal for analyzing chelating compounds [1].

Guide: Validating Your Analytical Procedure

Before relying on any analytical method for quality control, it must be validated to prove it is fit for purpose. The International Council for Harmonisation (ICH) provides the definitive guideline for this process.

  • Guideline: ICH Q2(R2) - Validation of Analytical Procedures [2].
  • Core Principle: The guideline provides a framework to demonstrate that an analytical procedure is suitable for its intended use. It was recently revised in 2023 to include modern techniques and to align with ICH Q14 on Analytical Procedure Development [2].
  • Key Validation Characteristics: The guideline outlines tests for various performance characteristics, which have been updated in the new revision. The table below compares the traditional terms with some of the new concepts [2].
Traditional Term (ICH Q2(R1)) Updated Concept (ICH Q2(R2)) Purpose
Linearity Reportable Range / Working Range Ensures the test result has a defined relationship to the analyte concentration over the specified range.
- Suitability of Calibration Model Verifies that the mathematical model used for quantification is appropriate.
Limit of Detection/Quantitation Lower Range Limit Verification Confirms the procedure's ability to detect or quantify at the lower end of the range.

Purification & Formulation Strategies

Once you can analyze your compound, the next step is to purify it and create a stable form for use.

FAQ: How can I create a stable, dry powder from a solution of my purified compound?

For creating a stable solid form, especially for water- or heat-sensitive materials, lyophilization (freeze-drying) is a highly effective technique.

  • Technique: Lyophilization / Freeze-Drying [3].
  • Process Overview: The compound is dissolved in a suitable solvent, frozen, and then placed under a vacuum to allow the frozen solvent to sublimate, leaving behind a dry, porous solid [3].
  • Advanced Technique - Non-Solvent Method: For some materials, a process can be used where the compound is dissolved and then forced out of solution by adding a miscible "non-solvent" before freezing. This can help form a solid with desirable properties for later reconstitution [3].

Advanced Techniques for Complex Challenges

For particularly difficult separations or identifications, more sophisticated approaches may be required.

Guide: Improving Compound Identification with LC-TOF-MS

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) provides high-resolution data but can still yield multiple candidate compounds based on mass alone. Predicting retention time can significantly improve confidence in identification.

  • Challenge: A database search by precise mass often returns several candidate structures. It can be difficult and expensive to obtain reference standards for all of them to match retention times [4].
  • Solution: Use a machine learning-based retention time prediction system. One published method achieves a high correlation (correlation coefficient = 0.974) between measured and predicted retention times [4].
  • Methodology: The system combines:
    • Support Vector Regression (SVR): Used for compounds with short retention times (<1.5 minutes in the study), where interaction with the aqueous mobile phase is dominant. Key molecular features include structural complexity, polar surface area, and hydrogen bonding [4].
    • Multiple Linear Regression (MLR): Used for compounds with longer retention times, where hydrophobicity is more critical. Key features are the calculated octanol/water partition coefficient (XLogP) and the solvent-accessible surface area [4].

The workflow for this approach is summarized below.

G Start Start: LC-TOF-MS Analysis DB_Search Database Search by Precise Mass Start->DB_Search Multiple_Candidates Multiple Candidate Compounds Identified DB_Search->Multiple_Candidates RT_Prediction Predict Retention Time (SVR for short RT / MLR for long RT) Multiple_Candidates->RT_Prediction Compare Compare Measured vs. Predicted RT RT_Prediction->Compare Confident_ID Confident Compound Identification Compare->Confident_ID

References

Tricyclamol chloride recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

A Systematic Approach to Solvent Selection

Since a standard solvent for Tricyclamol chloride isn't listed, you will need to empirically determine the best solvent system. The general process is summarized in the table below, followed by a detailed workflow.

Step Objective Action & Criteria
1. Initial Solubility Screening Find candidate solvents. Test solubility of small amount of crude solid in various solvents at room temperature and at the solvent's boiling point. [1]
2. Identify a Single Solvent Find one ideal solvent. Identify a solvent where the solid is insoluble when cold but highly soluble when hot. [1]
3. Identify a Solvent Pair Find a two-solvent system. Identify two miscible solvents: one that dissolves the solid well at all temperatures (Solvent A), and another in which the solid is insoluble (Solvent B). [1]
4. Refine with TLC Confirm purity of crystals. Use TLC to compare crude material and crystals. Optimize TLC solvent system if spots are streaked. [2]

The workflow for this process can be visualized as follows:

start Start: Crude this compound step1 Test Solubility in Various Solvents start->step1 step2 Does a single solvent show high hot solubility & low cold solubility? step1->step2 step3 Proceed with Single-Solvent Method step2->step3 Yes step4 Identify a Pair of Miscible Solvents: - Solvent A (good solvent) - Solvent B (poor solvent) step2->step4 No end Obtain Purified Crystals step3->end step5 Proceed with Two-Solvent Method step4->step5 step5->end

Detailed Recrystallization Protocols

Once you have identified a suitable solvent system, you can follow these standard procedures.

Single-Solvent Method [1]
  • Dissolution: In an Erlenmeyer flask, add your crude solid and a minimum amount of the hot solvent needed to dissolve it. Add the solvent in small portions, heating and swirling between each addition.
  • Decolorization (Optional): If the solution is colored, add a small spatula-tip of decolorizing charcoal and swirl. Heat the mixture for a few more minutes.
  • Hot Filtration: Perform a hot gravity filtration using a fluted filter paper to remove insoluble impurities or charcoal.
  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, further cool it in an ice-water bath for at least 15 minutes to maximize crystal yield.
  • Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
  • Drying: Allow the crystals to dry completely on the filter paper or in a watch glass.
Two-Solvent Method [1]
  • Initial Dissolution: Dissolve your crude solid in a minimal amount of Solvent A (the "good" solvent) at room temperature or with mild heating.
  • Titration with Poor Solvent: Slowly add Solvent B (the "poor" solvent) while swirling until the solution becomes persistently cloudy, indicating the onset of crystallization.
  • Clarification: Add a single drop or two of Solvent A to just clear the cloudiness.
  • Crystallization and Collection: Allow the solution to cool slowly. Then, proceed with cooling, collection, and drying as described in the single-solvent method.

Troubleshooting Common Problems

Here are solutions to common issues you might encounter during recrystallization.

No Crystals Form

If your solution cools but no crystals appear, try the following in order [3]:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface.
  • Seeding: Add a tiny "seed" crystal of pure material to the solution.
  • Concentrate: Return the solution to the heat source and boil off a portion of the solvent to create a more saturated solution, then cool again.
  • Change Temperature: Use an ice bath to lower the temperature further.
Oil Formation or Rapid Crystallization

If the compound precipitates as an oil or very rapidly as fine crystals, it can trap impurities.

  • Cause: The solution is too concentrated or cooling too quickly. [3]
  • Solution: Redissolve the solid and add a bit more hot solvent to create a less saturated solution. Ensure slow cooling by insulating the flask (e.g., placing it on a paper towel and covering it with a watch glass). [3]
Low Yield

Poor yield can often be traced to the mother liquor (the filtrate) still containing a significant amount of your product. [3]

  • Solution: Concentrate the mother liquor by evaporation and perform a second crystallization to obtain a "second crop" of crystals. [3]
TLC Streaking

If your TLC shows streaks instead of distinct spots, it complicates purity analysis.

  • Causes: Sample overload, or the TLC solvent system is not optimal for your compound. [2]
  • Solutions: Spot a more dilute sample. Change the polarity of your TLC developing solvent. Ensure you are using a pencil, not a pen, to mark the TLC plate. [2]

References

Tricyclamol chloride decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

Tricyclamol Chloride: Basic Properties

The table below summarizes the key identified properties of this compound.

Property Details
CAS Number 3818-88-0 [1] [2] [3]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride [1]
Molecular Formula C₂₀H₃₂ClNO [4] [1]
Molecular Weight 337.927 g/mol (calculated); 337.932 g/mol (listed) [1] [2] [3]
Melting Point 226-227 °C (decomposes) [3]
Synonym(s) Elorine chloride, Lergine chloride, Tricoloid chloride [1]

Stability and Decomposition Prevention Strategies

While the search results do not contain specific decomposition prevention protocols for this compound, the following structured troubleshooting guide is based on general forced degradation principles used in pharmaceutical development [5]. You can use this framework to design your own stability studies.

This compound This compound Stress Conditions Stress Conditions This compound->Stress Conditions Forced Degradation Study Hydrolysis Hydrolysis Stress Conditions->Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolysis Photolysis Stress Conditions->Photolysis Acidic Conditions Acidic Conditions Hydrolysis->Acidic Conditions Basic Conditions Basic Conditions Hydrolysis->Basic Conditions Oxidizing Agents Oxidizing Agents Oxidation->Oxidizing Agents Elevated Temperature Elevated Temperature Thermal->Elevated Temperature UV/VIS Light UV/VIS Light Photolysis->UV/VIS Light Potential Ester Hydrolysis Potential Ester Hydrolysis Acidic Conditions->Potential Ester Hydrolysis Potential Quaternary Ammonium Degradation Potential Quaternary Ammonium Degradation Basic Conditions->Potential Quaternary Ammonium Degradation Potential Alcohol Oxidation Potential Alcohol Oxidation Oxidizing Agents->Potential Alcohol Oxidation Potential Dehydration/Pyrolysis Potential Dehydration/Pyrolysis Elevated Temperature->Potential Dehydration/Pyrolysis Potential Radical Degradation Potential Radical Degradation UV/VIS Light->Potential Radical Degradation

Troubleshooting Guide: Investigating Stability Issues
Problem & Phenomenon Possible Degradation Pathway Recommended Experiments & Preventive Measures

| Hydrolysis Decreased potency in solution; possible visual changes. | Breakdown under acidic or basic conditions. The molecule contains a quaternary ammonium group and an alcohol, which can be susceptible to various hydrolytic pathways [6]. | Prevention: • Maintain pH in neutral range. • Use non-aqueous solvents where possible. • Ensure tight container closure to exclude moisture. Testing: Conduct forced degradation in 0.1 M HCl and 0.1 M NaOH at 40-60°C for 1-5 days [5]. | | Oxidation Appearance of new impurities; color change. | Reaction with oxidative agents in the environment. The tertiary carbon with a hydroxyl group could be a potential site for oxidation [6]. | Prevention: • Use nitrogen headspace for solutions. • Include antioxidants (e.g., BHT, ascorbic acid) in formulations. • Protect from air (oxygen). Testing: Stress with 3% H₂O₂ at 25°C or 60°C for up to 5 days [5]. | | Thermal Degradation Decomposition observed during handling or storage. | Intrinsic thermal instability. The melting point with decomposition at 226-227°C indicates thermal liability [3]. | Prevention: • Store at refrigerated or controlled room temperature. • Minimize exposure to high temperatures during processing. Testing: Perform thermal stress testing by storing solid material at 60°C and 80°C (with/without 75% relative humidity) for up to 5 days [5]. | | Photolysis Discoloration upon light exposure. | Degradation induced by light. | Prevention: • Use amber glass vials or light-protective packaging. • Store in the dark. Testing: Expose solid and/or solution samples to 1x and 3x ICH light conditions [5]. |

Frequently Asked Questions

  • Q1: What is a suitable starting concentration for forced degradation studies on this compound?

    • A: A concentration of 1 mg/mL is a commonly recommended starting point for small molecules in forced degradation studies. This ensures that even minor degradation products are detectable. For formulation studies, testing at the expected commercial concentration is also advised [5].
  • Q2: How much degradation should I aim for in stress testing?

    • A: A degradation level of 5% to 20% is generally considered appropriate, with 10% often being an optimal target. This provides sufficient degradation products for method validation without causing over-stressing and secondary degradation [5].
  • Q3: When should forced degradation studies be performed?

    • A: While regulatory guidance may specify Phase III, it is highly encouraged to start early in preclinical development or Phase I. Early studies provide crucial insights for selecting stable formulations and developing analytical methods, saving time and resources later [5].
  • Q4: Can this compound be lyophilized to improve stability?

    • A: Lyophilization (freeze-drying) is a standard technique for stabilizing water-sensitive or unstable drug substances. While not specifically documented for this compound, it is a viable option to explore. The general process involves dissolving the compound in a suitable solvent, freezing it, and then removing the solvent by sublimation under vacuum [7].

Experimental Protocol: Initiating a Forced Degradation Study

The workflow below outlines a systematic approach to stress testing, which can be used to develop a stability-indicating method [5].

Start: API & Stressors Start: API & Stressors Prepare Solutions Prepare Solutions Start: API & Stressors->Prepare Solutions Apply Stress Conditions Apply Stress Conditions Prepare Solutions->Apply Stress Conditions Monitor Degradation Monitor Degradation Apply Stress Conditions->Monitor Degradation Acid/Base Hydrolysis Acid/Base Hydrolysis Apply Stress Conditions->Acid/Base Hydrolysis Parallel Experiments Oxidative Stress Oxidative Stress Apply Stress Conditions->Oxidative Stress Parallel Experiments Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Parallel Experiments Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress Parallel Experiments Analyze Results Analyze Results Monitor Degradation->Analyze Results Develop Stable Formulation Develop Stable Formulation Analyze Results->Develop Stable Formulation

  • Sample Preparation:

    • Dissolve this compound to prepare a stock solution at approximately 1 mg/mL [5].
    • Use a suitable solvent such as methanol, acetonitrile, or water, depending on the planned stress condition.
  • Stress Conditions Application:

    • Acidic/Basic Hydrolysis: Add aliquots of the stock solution to 0.1 M HCl and 0.1 M NaOH. Maintain these samples at 40°C and 60°C. Withdraw samples at intervals (e.g., 24, 72, 120 hours) [5].
    • Oxidative Stress: Add an aliquot of the stock solution to 3% hydrogen peroxide (H₂O₂). Keep it at 25°C. Sample at similar intervals [5].
    • Thermal Stress: Expose the solid powder to 60°C and 80°C (with 75% relative humidity if possible) for up to 5 days [5].
    • Photolytic Stress: Expose the solid and/or solution samples to light providing both UV and visible output per ICH Q1B guidelines [5].
  • Analysis:

    • Analyze stressed samples using HPLC-UV or HPLC-MS.
    • Compare chromatograms with unstressed controls to identify degradation products.
    • The goal is to achieve about 5-20% degradation in at least one condition to meaningfully study the pathways [5].

References

Tricyclamol chloride storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Tricyclamol Chloride

The table below summarizes the key identifying information found for this compound.

Property Value
CAS Registry Number 3818-88-0 [1]
Molecular Formula C20H32NO.Cl or C20H32ClNO [2] [1]
Molecular Weight 337.932 g/mol (for C20H32NO.Cl) [1]
IUPAC Name Pyrrolidinium, 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methyl-, chloride (1:1) [2]
Melting Point 226-227 °C (decomposes) [1]
Chirality A racemate [1]

Unanswered Questions and Recommended Approach

The available data lacks details on:

  • Specific storage temperature (e.g., room temperature, refrigerated, or frozen).
  • Stability under various pH conditions.
  • Photostability (sensitivity to light).
  • Long-term stability timelines.
  • Appropriate container material (e.g., glass vs. plastic).
  • Consult the Manufacturer: The highest quality stability data is typically generated by the material's manufacturer. Check the product certificate of analysis (CoA) or safety data sheet (SDS).
  • Perform Stability Testing: In the absence of published data, designing a stability study is necessary. The workflow for this approach is outlined in the diagram below.

cluster_0 *Required when published data is lacking Start Start: Establish Storage Conditions for Tricyclamol A Literature & Manufacturer Data Review Start->A B Define Stability-Indicating Methods (HPLC) A->B C Prepare Drug Solutions in Candidate Containers B->C B->C D Store Under Stress Conditions (Temperature, Light) C->D C->D E Sample at Time Intervals and Analyze D->E D->E F Data Analysis: % Potency Remaining E->F E->F G Define Storage Protocol F->G

Example Protocol for Investigating Stability

You can adapt this general high-performance liquid chromatography (HPLC) protocol, modeled on stability studies for other drugs [3] [4], to generate your own data for this compound.

Stability-Indicating HPLC Assay for Solution Stability

This protocol provides a framework for determining the chemical stability of this compound in solution under various storage conditions.

  • 1. Objective: To determine the stability of this compound solutions in different container materials and under different storage temperatures over 48 hours.
  • 2. Materials:
    • API: this compound.
    • Solvents/Diluents: 0.9% Sodium Chloride Injection, 5% Dextrose Injection, sterile water for injection.
    • Containers: Amber glass bottles, polyolefin containers (e.g., IV bags).
  • 3. Forced Degradation (Stability-Indicating Method Validation):
    • Prepare a solution of this compound (~0.1 mg/mL).
    • Subject aliquots to stress conditions: acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (60°C in an oven).
    • Analyze stressed samples to confirm the HPLC method can separate Tricyclamol from its degradation products without interference [4].
  • 4. Sample Preparation for Stability Study:
    • Prepare solutions of this compound at relevant concentrations (e.g., 0.001 mg/mL, 0.01 mg/mL, 0.1 mg/mL) in the chosen diluents and containers [4].
    • Prepare all samples in triplicate.
  • 5. Storage Conditions:
    • Room Temperature (RT): 20-25°C, protected from light.
    • Refrigerated (RC): 2-8°C.
    • Sequential: Refrigerate for 20 hours, then hold at RT for up to 28 hours [4].
  • 6. Analysis Time Points: Time 0 (initial), 20h (RC only), 24h, 28h, 48h.
  • 7. HPLC Analysis:
    • Column: C18 column (e.g., 4 µm, 3.9 × 150 mm).
    • Mobile Phase: Requires optimization. A starting point could be a mixture of phosphate buffer, acetonitrile, and an organic modifier, modeled on other drug assays [4].
    • Detection: UV detector, wavelength to be determined.
    • System Suitability: Confirm that variations in peak areas for repeated injections of a standard are less than 3% [4].
  • 8. Data Analysis:
    • Stability is defined as the retention of ≥90% of the initial this compound concentration [4].

Technical Support FAQs

Q: We have a sample of this compound. What is the safest way to store it? A: In the absence of specific data, adhere to the most conservative pharmaceutical practices:

  • Store the solid in its original container at 2-8°C (refrigerated).
  • Keep the container tightly sealed and protected from moisture.
  • Store in an amber glass vial or a dark place to minimize potential light degradation.

Q: A solution of this compound was left at room temperature for a week. Can it still be used? A: Without specific stability data, it should be considered unstable and not used. Chemical potency may have degraded significantly. For critical work, you must prepare a fresh solution. The experimental protocol above can be used to determine the actual stability window for your specific solution.

Q: What is the most critical step in developing a stability method? A: The most critical step is proving the method is "stability-indicating." This means you must perform forced degradation studies to demonstrate that your analytical method (e.g., HPLC) can accurately measure the intact drug without interference from its degradation products [4].

References

Workup and Purification Procedure for Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from the primary synthesis patent, detailing the steps to isolate the final product from the reaction mixture [1].

Step Description Key Conditions & Notes
1. Post-Reaction Mixing Combine reaction mixture with benzene (or similar solvent). Wash with dilute aqueous acid (e.g., hydrochloric acid). Removes acidic impurities and water-soluble by-products.
2. Solvent Removal Distill the washed organic solution under reduced pressure to remove volatile solvents. Results in a crude, oily residue of the product.
3. Salt Formation Dissolve the oily residue in acetone. Add a concentrated solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl). Converts the free base into tricyclamol chloride.
4. Recrystallization Recrystallize the solid salt from a suitable solvent system. The patent specifies acetone as a successful solvent for purification [1].

The workflow below summarizes the isolation and purification process:

G Start Reaction Mixture Step1 Extraction with Benzene and Acid Wash Start->Step1 Step2 Solvent Removal (Distillation under reduced pressure) Step1->Step2 Step3 Salt Formation (Dissolve in Acetone, add HCl) Step2->Step3 Step4 Recrystallization (from Acetone) Step3->Step4 End Pure this compound Step4->End

Frequently Asked Questions

  • What is the role of the aqueous acid wash in the workup? The benzene extraction followed by a dilute aqueous acid wash is crucial for purifying the crude product. It helps remove unwanted acidic impurities and water-soluble by-products from the organic layer containing your product, leading to a cleaner final compound [1].

  • The final product is an oil after solvent removal. What should I do? This is expected according to the patent procedure. The next step is to dissolve this oily residue in a polar solvent like acetone and proceed with salt formation by adding hydrogen chloride. This should precipitate the product as a solid salt (this compound), which can then be recrystallized [1].

  • Which solvents are suitable for recrystallizing this compound? The patent explicitly identifies acetone as an effective solvent for recrystallizing this compound to obtain a pure product [1]. Other common laboratory solvents or solvent pairs might also be applicable, but acetone is a confirmed starting point.

Troubleshooting Common Issues

The table below outlines potential problems and solutions based on general organic synthesis principles, as the search results lack specific troubleshooting data for this compound.

Problem Possible Cause Suggested Solution
Low Product Yield Incomplete reaction; inefficient extraction. Ensure reaction completion (TLC). Repeat extraction with fresh solvent.
Oil Formation Instead of Crystals Product is impure; unsuitable recrystallization solvent. Triturate the oil with a different solvent (e.g., ether). Induce crystallization by scratching or seeding.
Product Does Not Precipitate upon HCl addition Oil is too impure; incorrect solvent. Re-dissolve oil in a minimal, different anhydrous solvent (e.g., ethanol, isopropanol) and re-attempt salt formation.
Poor Purity After Recrystallization Insufficient washing during workup; overly fast crystallization. Ensure thorough acid/base washes during workup. Use slow, controlled cooling for recrystallization.

Analytical Verification

After purification, you should verify the identity and purity of your product. The search results indicate that the final structure of this compound (also known as Procyclidine hydrochloride) can be confirmed by its properties and spectroscopic data [2].

  • Melting Point: Determine the melting point and compare it to the literature value (CAS 1508-76-5) [2].
  • Spectroscopy: Techniques like ¹H NMR and IR Spectroscopy can be used to confirm the molecular structure.
  • HPLC: For high-purity assessment, a stability-indicating Reverse-Phase HPLC method can be developed, similar to those used for related pharmaceutical compounds [3].

References

Technical Support Center: Tricyclamol Chloride Synthesis via Grignard Reaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the role of the Grignard reaction in synthesizing Tricyclamol Chloride? The synthesis involves a Grignard reagent (cyclohexylmagnesium bromide) reacting with a carbonyl compound to form a key intermediate alcohol. This intermediate is subsequently quaternized with methyl iodide to form the final this compound product [1].

Which solvent is specified in the patent for the Grignard reaction? The patent uses anhydrous diethyl ether as the solvent for the formation of the cyclohexylmagnesium bromide Grignard reagent [1]. In modern practice, Tetrahydrofuran (THF) is also a common and often preferable solvent for forming Grignard reagents, especially for less reactive substrates [2].

Why is the Grignard reagent destroyed by protic solvents? The carbon attached to magnesium in a Grignard reagent is nucleophilic and basic. It will react rapidly with any source of acidic protons (e.g., water, alcohols, carboxylic acids) in a neutralization reaction, destroying the reagent before it can react with the desired carbonyl compound [2] [3].

Troubleshooting Guide

Here are common issues you might encounter during the synthesis, along with potential causes and solutions.

Problem Phenomenon Possible Root Cause Recommended Solution
Initiation Failure Magnesium surface oxide layer; insufficient activation [1] Gently crush flask; ensure fresh, clean Mg turnings; add small crystal of iodine or a small amount of 1,2-dibromoethane to activate surface [1].
Color Abnormalities Impurities; localized overheating The patent notes a wine-red color during rxn; significant deviation may indicate issues. Ensure slow, controlled addition of halide; use dilute solutions [1].
Low Product Yield Water/moisture contamination; incorrect stoichiometry; side reactions Scrupulously dry all glassware and reagents; use excess Grignard if carbonyl is precious; maintain low temps during carbonyl addition [2] [3].
Quaternization Failure Poor nucleophilicity of the tertiary amine; reaction conditions The patent specifically uses methyl iodide in butanone for 16 hours to achieve the quaternization to the final chloride salt [1].

Experimental Protocol Overview

The following workflow summarizes the key stages in the synthesis of this compound as described in the patent [1].

G Start Start Reaction Setup A Prepare Grignard Reagent: Cyclohexyl bromide + Mg in anhydrous ether Start->A B React with Carbonyl Compound: Form alcohol intermediate A->B C Acid Workup B->C D Quaternization: Tertiary amine + Methyl iodide in butanone C->D E Isolation & Purification D->E End This compound E->End

Detailed Stepwise Procedure [1]
  • Grignard Reagent Preparation: A mixture of magnesium turnings (1.2 mol) and anhydrous ether is placed in a flask. A solution of cyclohexyl bromide (1.0 mol) in anhydrous ether is added slowly with stirring. The reaction is initiated by warming if necessary. Once initiated, the remainder of the halide solution is added at a rate to maintain gentle reflux. After addition, the mixture is refluxed for an additional 30-60 minutes.
  • Reaction with Carbonyl Compound: The prepared cyclohexylmagnesium bromide solution (1.0 mol) is added to a well-stirred, cooled solution of the specific carbonyl compound (see table below) in anhydrous ether. The addition rate should maintain a temperature below 5°C. After complete addition, the reaction mixture is stirred for several hours at room temperature or refluxed.
  • Acid Workup: The complex is decomposed by pouring the reaction mixture onto a mixture of ice and dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with additional ether. The combined ether extracts are washed with a sodium bicarbonate solution and then water. The solvent is removed under reduced pressure.
  • Quaternization: The resulting tertiary amine intermediate is dissolved in butanone (methyl ethyl ketone). An excess of methyl iodide (at least 1.2 mol) is added, and the solution is heated under reflux for about 16 hours.
  • Isolation: The precipitated tricyclamol iodide is collected by filtration. It is then converted to the chloride salt (this compound) by dissolving it in water and treating it with a solution of silver chloride or by ion-exchange chromatography. The final product can be recrystallized from a suitable solvent like isopropanol.
Key Reaction Components

The patent specifies the following starting materials for the key Grignard addition step [1]:

Component Role Specific Compound Used (from Patent)
Grignard Reagent Cyclohexylmagnesium bromide (from cyclohexyl bromide and Mg)
Carbonyl Electrophile 1-(1-phenyl-3-chloropropan-1-one)-pyrolidine

Key Best Practices for Grignard Reactions

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried in an oven before use. Reagents and solvents must be anhydrous grade [2].
  • Proper Workup Sequence: The acid workup (H₃O⁺) is a distinct, subsequent step after the Grignard reagent has fully reacted with the carbonyl substrate. Adding acid prematurely will destroy the reagent [3].
  • Solvent Choice: While diethyl ether is effective, THF is often a better solvent for forming and reacting Grignard reagents due to its higher boiling point and superior solvating power [2].

References

How to Identify Impurities in Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The first step in troubleshooting is to accurately identify the impurities you are dealing with. The following table summarizes the core analytical techniques used for impurity profiling.

Method Primary Use Key Strength
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] Detection, identification, and quantification of impurities and degradation products. High sensitivity and specificity; considered the gold standard.
High-Performance Liquid Chromatography (HPLC-UV) [1] Separation and quantification of impurities. Robust, cost-effective; suitable when sensitivity is not the primary issue.
Gas Chromatography (GC) [2] Separation of volatile compounds, including residual solvents. Ideal for analyzing volatile impurities.

The general workflow for impurity identification and analysis is structured as follows:

Start Impure Drug Substance Step1 Sample Preparation (Protein Precipitation, LLE, SPE) Start->Step1 Step2 Chromatographic Separation (LC or GC Column) Step1->Step2 Step3 Detection & Identification (MS, UV, FLD) Step2->Step3 Step4 Data Analysis & Reporting Step3->Step4

Methods for Removing Impurities

Once impurities are identified, the appropriate removal technique can be selected. The general procedures can be categorized based on the solubility of the impurity.

Crystallization for Soluble Impurities

This method is highly effective if the impurity is much more soluble in the chosen solvent than your desired compound [3]. The process is outlined in the diagram below.

Start Impure Solid Step1 Dissolve in minimum hot solvent Start->Step1 Step2 Cool solution slowly Step1->Step2 Step3 Collect crystals via suction filtration Step2->Step3 Step5 Soluble Impurity (Remains in mother liquor) Step2->Step5 Step4 Pure Compound (Crystals) Step3->Step4

Hot Filtration for Insoluble Impurities

This technique is used when the impurity is insoluble in the hot solvent while your compound of interest is soluble [3].

  • Dissolve: Heat the impure solid in the minimum amount of solvent needed to fully dissolve the desired compound.
  • Filter Hot: Quickly filter the hot solution to remove the undissolved, insoluble impurities. Use a pre-heated funnel to prevent premature crystallization.
  • Crystallize: Allow the filtered hot solution to cool slowly, inducing crystallization of the purified compound.
  • Collect: Isolate the pure crystals via suction filtration.

Regulatory and Safety Considerations

When working with pharmaceuticals, adhering to regulatory guidelines is crucial.

  • Identification Threshold: According to ICH guidelines, all impurities present in excess of 0.1% (or 0.05% for drugs with a daily dose ≥2g) should typically be identified [2].
  • Qualification: This is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity. If an impurity level exceeds the threshold, toxicological studies may be required to justify the safe level [2].
  • Sources of Impurities: Understanding the potential sources of impurities can aid in prevention. Common sources include:
    • Raw materials used in the synthesis [2].
    • Reagents, catalysts, and solvents employed during the manufacturing process [2].
    • Reaction intermediates that were not completely converted [2].
    • Degradation products formed during storage or formulation [2].

Key Takeaways and Suggested Next Steps

The search results confirm that while general principles for impurity removal are well-established, a specific protocol for tricyclamol chloride is not publicly available.

  • General over Specific Data: The information on crystallization and hot filtration [3] provides a solid foundation for purizing solid compounds like this compound. The data on LC-MS/MS and HPLC-UV [1] are your best bets for analytical characterization.
  • High Cost of Material: this compound is a costly research chemical (e.g., $498.93 for 5mg) [4], which makes efficient purification and recovery critically important.
  • Consult Specialized Literature: Given the lack of specific public data, your next step should be to consult specialized scientific resources. I recommend searching for research papers on the synthesis and purification of this compound or its close analogs via academic databases like SciFinder or PubMed.

References

Tricyclamol chloride analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Tricyclamol Chloride Chemical Identifiers

The table below consolidates key chemical information for this compound from the search results [1] [2] [3].

Property Value
CAS Number 3818-88-0 [1] [2] [3]
Molecular Formula C20H32ClNO (as a salt) [1]
Molecular Weight 337.927 - 338.935 g/mol [1] [3]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1]
Canonical SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [1]
Synonyms Elorine chloride, Lergine chloride, Tricoloid chloride [1] [3]

Suggested Pathways for Method Development

Since specific methods for this compound are not published, you will likely need to adapt general analytical principles. Here are logical starting points based on the compound's structure:

  • Liquid Chromatography (HPLC/UPLC): This would be a primary technique for separation, identification, and quantification. The method would need to be developed from scratch, optimizing the column, mobile phase, and detector settings.
  • Spectroscopic Techniques (UV/Vis): The molecular structure suggests potential for UV-based detection [4]. Developing a method would involve identifying the compound's maximum absorbance wavelengths and establishing a calibration curve.
  • Mass Spectrometry (MS): Coupling LC with MS would provide high specificity and sensitivity, crucial for confirming identity and detecting impurities in complex biological matrices.

Proposed Workflow for Method Development

The following diagram outlines a general, iterative process you can follow to develop and validate an analytical method for this compound.

cluster_dev Key Development Steps Start Start: Define Method Purpose LitReview Literature & Structure Review Start->LitReview MethodDev Method Development LitReview->MethodDev Validation Method Validation MethodDev->Validation Preliminary Parameters Met SamplePrep Sample Preparation MethodDev->SamplePrep Validation->MethodDev Criteria Not Met RoutineUse Routine Use & Monitoring Validation->RoutineUse Validation Successful RoutineUse->MethodDev Method Failure ColumnSelect Column & Phase Selection ParamOpt Parameter Optimization DetectorSelect Detector Selection

To gather the detailed information you need, I suggest the following:

  • Search specialized databases: Look in scientific databases like PubMed or Scopus for research articles on the analysis of this compound or structurally similar compounds.
  • Consult pharmacopoeias: Check official compendia like the USP or BP, as they may contain monographs for this drug.
  • Refine your search strategy: Use specific terms like "this compound HPLC method validation," "quantification of Tricyclamol," or "stability-indicating assay for Tricyclamol."

References

Chemical Properties of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description
CAS Number 1508-76-5 [2]
Synonym Procyclidine hydrochloride [2]
Molecular Formula C19H30ClNO [2]
Molecular Weight 323.90 g/mol [2]
Solubility (DMSO) 50 mg/mL (154.37 mM) [2]
Solubility (H2O) 5.56 mg/mL (17.17 mM) [2]
Mechanism of Action Muscarinic receptor antagonist; N-methyl-D-aspartate (NMDA) receptor antagonist [3]

Mechanism of Action

Based on the available information, here is a diagram illustrating the known molecular mechanisms of Tricyclamol (Procyclidine). This may help in understanding its biological interactions for pharmacological experiments [3].

G Tricyclamol Tricyclamol mAChR Muscarinic Acetylcholine Receptor (mAChR) Tricyclamol->mAChR Antagonizes NMDA_R NMDA Receptor Tricyclamol->NMDA_R Antagonizes Biological_Effects Biological_Effects mAChR->Biological_Effects Altered Signaling NMDA_R->Biological_Effects Altered Signaling

References

TLC Solvent System Optimization: A General Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow is adapted from a published complex optimization method that uses uniform design for experiment planning and computer regression of data from scanned chromatograms to determine the optimal solvent composition [1]. The table below outlines the key stages of this process.

Step Description Key Actions & Considerations
1. Define Complexity Determine the number of solvents to test in the system [1]. Start with 2-3 solvents of varying polarity. A common approach is to use a non-polar, a polar, and a modifier.
2. Plan Experiments Use a uniform design to arrange the proportions of each solvent in the mixture [1]. This statistical approach minimizes the number of experimental runs needed to explore a wide range of compositions.
3. Run & Analyze Perform TLC with the designed solvent systems and analyze the results [1]. Develop TLC plates and use a densitometer or scanner to obtain quantitative data (e.g., Rf values, spot separation).
4. Model & Predict Input the experimental data into software to perform regression analysis and build a model [1]. The model predicts the optimal solvent ratios that will provide the best separation. Judge the precision of the regression equation before proceeding.
5. Verify Experimentally Prepare the predicted optimal solvent system and run a verification TLC test [1]. The experimental results should match the calculated prediction. If not, the model may need refinement.

This method has been successfully applied to find optimal systems for other drugs, such as:

  • Cortical hormone: Dichloroethane-Benzene-Methanol (4.81:4.42:0.78) [1].
  • Sulfa drugs: Toluene-Ethanol-Dichloroethane-Trichloromethane (2.30:1.46:3.32:2.92) [1].
  • Ginkgo biloba: Trichloromethane-Methanol-Ethyl Acetate (3.30:3.29:3.41) [1].

You can apply this same methodological workflow to develop a system for Tricyclamol Chloride.

Proposed Starting Points for this compound

While a specific system is not documented, the synthesis patent for Tricyclamol (the base compound) mentions several organic solvents that can inform your initial experiments [2]. The following diagram illustrates a logical workflow for developing your TLC method.

Start Start Method Development Step1 Select a Non-Polar Base Solvent (e.g., Benzene, Toluene) Start->Step1 Step2 Add a Polar Solvent to Adjust Migration (e.g., Methanol) Step1->Step2 Step3 Optional: Use a Modifier to Improve Spot Shape (e.g., Diethyl Ether) Step2->Step3 Step4 Test System and Evaluate Spot Separation (Rf) Step3->Step4 Step5 Optimize Ratios Using General Workflow Step4->Step5 If separation is inadequate

Based on the solvents used in its synthesis, you could begin testing systems containing the following components [2]:

Role in Mixture Example Solvents (from Tricyclamol Synthesis [2])
Non-Polar Base Benzene, Toluene
Polar Solvent Methanol, Ethanol, Acetone, 2-Butanone
Modifier / Co-solvent Diethyl Ether, Dioxane

Suggested starting mixture for a initial test: A simple two-solvent system like Toluene:Ethanol in a 8:2 or 7:3 (v/v) ratio. If spots are too close to the solvent front, reduce the polarity; if they don't migrate, increase it.

Frequently Asked Questions & Troubleshooting

Q1: My TLC shows all the material at the baseline with no migration. What should I do?

  • Problem: The solvent system is not polar enough to move the compound.
  • Solution: Systematically increase the percentage of the polar solvent (e.g., Methanol or Ethanol) in your mixture. Alternatively, try a different, stronger polar solvent.

Q2: My compound streaks or runs with the solvent front. How can I fix this?

  • Problem: The solvent system is too polar.
  • Solution: Decrease the percentage of the polar solvent. Consider switching to a less polar base solvent or adding a small amount of a basic or acidic modifier if the compound is ionizing.

Q3: I am not getting good separation from closely related impurities. What are my options?

  • Problem: The solvent system's selectivity is not optimal for distinguishing the compounds.
  • Solution:
    • Change the chemistry: Try a different combination of solvents (e.g., replace Ethanol with Acetone or Diethyl Ether) to alter selectivity [2].
    • Use the workflow: Apply the formal optimization workflow described above, which is designed to solve this exact problem [1].
    • Consider multiple runs: Sometimes, developing the plate multiple times in the same solvent system can improve separation.

Q4: How can I confirm the identity of the this compound spot on the TLC plate?

  • A reliable method is to co-spot your sample with an authentic reference standard of this compound. If they are the same compound, they will co-migrate to the same Rf value as a single, consolidated spot. The melting point of the purified substance, reported as 226-227 °C (decomp), can also serve as a key identity confirmatory test [3] [4].

References

Tricyclamol Chloride: Key Characterization Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical information for tricyclamol chloride from the available literature.

Property Details
CAS Number 3818-88-0 [1] [2]
IUPAC Name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [1] [2]
Molecular Formula C₂₀H₃₃ClNO [1] [2]
Molecular Weight 338.93500 [1]
SMILES C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] [2]
InChI Key PISKUTGWQHZKIK-UHFFFAOYSA-M [3] [2]
Synonyms Elorine chloride, Lergine chloride, Tricoloid chloride, Tricyclamol methochloride [1] [2]
Related Compound Procyclidine Hydrochloride (CAS 1508-76-5). Note: This is a different salt with its own CAS number and molecular formula (C₁₉H₃₀ClNO) [4].

Synthetic Method Overview

The primary synthesis route, detailed in the patent US2826590A, involves a Grignard reaction [5]. The following diagram outlines the core synthetic workflow.

G 1-Phenyl-1-cyclohexyl-3-chloropropan-1-ol Intermediate: 1-Phenyl-1-cyclohexyl- 3-chloropropan-1-ol Reaction with N-Methylpyrrolidine Reaction with N-Methylpyrrolidine 1-Phenyl-1-cyclohexyl-3-chloropropan-1-ol->Reaction with N-Methylpyrrolidine Grignard Reagent & Solvent This compound This compound (Product) Reaction with N-Methylpyrrolidine->this compound Quaternization Grignard Reagent\nPreparation Grignard Reagent Preparation (Cyclohexylmagnesium bromide) Grignard Reagent\nPreparation->1-Phenyl-1-cyclohexyl-3-chloropropan-1-ol

Key Experimental Steps from the Patent [5]:

  • Grignard Reagent Preparation: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in a solvent like diethyl ether or 2-butanone.
  • Intermediate Formation: The Grignard reagent is reacted with 3-chloro-1-phenylpropan-1-one to form the key intermediate, 1-phenyl-1-cyclohexyl-3-chloropropan-1-ol.
  • Final Quaternization: The intermediate is then reacted with N-methylpyrrolidine in a suitable solvent. The patent specifies that this reaction is carried out with heating, followed by cooling and purification, often involving recrystallization from a solvent like a benzene/acetone mixture to obtain the final this compound product.

Common Characterization Challenges & Solutions

Based on the synthesis and properties, here are potential characterization problems and troubleshooting approaches.

Problem Possible Cause Troubleshooting Guide
Low Product Yield Incomplete Grignard reaction; moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Confirm fresh, active magnesium turnings are used [5].
Impurity in Final Product Incomplete quaternization; side reactions. Extend the reaction time or increase temperature for the quaternization step with N-methylpyrrolidine. Follow the patent's purification procedure, which may involve recrystallization from a benzene/acetone mixture [5].
Incorrect Spectral Data Presence of solvates or different polymorphic forms. Dry the sample thoroughly. Consistently use the same solvent system for recrystallization. Compare your NMR and Mass Spec data with the canonical SMILES and formula provided in chemical databases [3] [1] [2].
Handling and Solubility Issues Hydroscopicity; salt form. Store the compound in a desiccator. For solubility, the related procyclidine hydrochloride is soluble in DMSO and water upon warming [4] – this may be a useful reference, but note the compounds are different.

Alternative Strategies for Technical Support

Since public, detailed troubleshooting guides for this specific compound are scarce, you might find the following strategies more effective:

  • Consult Official Standards: Refer to high-quality chemical databases like ChEBI [3] for standardized identifiers and structural information, which are crucial for confirming you have the correct compound.
  • Analyze the Original Patent: Carefully study the US2826590A patent [5]. It contains the most detailed, though not always optimized, public procedure. Pay close attention to solvents, temperatures, reaction times, and purification methods.
  • Explore Related Compounds: Use information from well-characterized salts like Procyclidine Hydrochloride (HY-B1487) with caution. While it shares a similar base structure, its physical properties (solubility, melting point) will differ from this compound [4].

References

Chemical Identification and Research Context

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key identification data for Tricyclamol Chloride from the search results.

Property Details
CAS Number 3818-88-0 (for the chloride salt) [1], 1508-76-5 (for the hydrochloride salt) [2] [3]
Synonyms Procyclidine hydrochloride; Kemadrin; Arpicolin [3]
Molecular Formula C₂₀H₃₂ClNO (for this compound) [4] [5]
Molecular Weight 337.932 g/mol (for this compound) [1]
IUPAC Name 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [4]
SMILES C[N+]1(CCC(O)(c2ccccc2)C2CCCCC2)CCCC1.[Cl-] [5]
Biological Activity Muscarinic receptor antagonist; NMDA receptor antagonist [2]
Research Applications Used in studies related to Parkinson's disease and Soman-induced epilepsy [2]
Handling Note Classified as a controlled substance in some territories [2]

Experimental Workflow for Research Use

The following diagram outlines a general workflow for handling a substance like this compound in a research setting, from procurement to disposal. Given the lack of specific data, this serves as a template highlighting critical safety checkpoints.

start Procurement Review sds Consult Safety Data Sheet (SDS) start->sds step1 Receive & Inspect step2 Safe Storage step1->step2 step3 Prepare in Controlled Environment step2->step3 step4 Use with Appropriate Personal Protective Equipment (PPE) step3->step4 step5 Waste Disposal per Regulatory Guidelines step4->step5 hazard Identify Specific Hazards sds->hazard hazard->step1

References

Tricyclamol chloride scale-up difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Scale-Up Issues

Issue Category Specific Problem Potential Root Cause Recommended Investigation
Chemistry & Synthesis Low yield in final step Impurity carry-over from earlier stages; suboptimal reaction conditions (temperature, pH, time); inefficient quaternary ammonium salt formation. Conduct a mass balance analysis; use in-process controls (IPCs) and HPLC to identify impurity profiles and yield at each step [1].
Inconsistent purity / high impurity levels Genotoxic impurities from precursors/solvents; dimerization or side-products during N-methylpyrrolidinium formation; inadequate purification (crystallization, washing). Employ LC-MS to identify and track impurities; optimize crystallization parameters (solvent system, cooling rate); consider process analytical technology (PAT).
Physical Properties Polymorph instability Appearance of a new, more stable crystalline form upon scale-up; inconsistent solvent activity. Perform slurry bridging studies to find the most stable form; use XRPD and DSC for solid-state characterization.
Poor filtration or drying Change in particle size distribution (PSD); amorphous content or gel formation. Monitor and control PSD; evaluate different drying technologies (e.g., tray dryer vs. filter dryer).
Process Operations Exothermic reaction runaway Inadequate heat transfer during scale-up; accumulation of reagents. Perform reaction calorimetry (RC1e) to understand heat release; implement controlled addition strategies.
Solvent swap inefficiency Changes in evaporation kinetics and mixing efficiency at large scale. Model the distillation; confirm mixer type and agitation speed are sufficient.

Experimental Protocol: Impurity Identification and Purification

This methodology provides a detailed workflow to address the common issue of inconsistent purity during scale-up.

Start Start: Scale-up Batch with High Impurities SamplePrep Sample Preparation for Analysis Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Compare Compare to Lab-Scale Profile HPLC->Compare LCMS LC-MS/MS for Impurity ID SpikeExperiment Spiking Experiment with Suspected Impurity LCMS->SpikeExperiment Compare->LCMS New impurities found ModifyParams Modify Process Parameters (Temp, Time, Order) SpikeExperiment->ModifyParams OptimizeCrystal Optimize Crystallization (Solvent Ratio, Cooling Rate) ModifyParams->OptimizeCrystal Verify Verify Purity with HPLC OptimizeCrystal->Verify End End: Implemented Robust Process Verify->End

Materials and Equipment
  • Analytical Samples: Lab-scale reference batch, multiple scale-up batches.
  • Chemicals: HPLC-grade solvents (acetonitrile, water), analytical reference standards (if available), formic acid or ammonium acetate.
  • Equipment: High-Performance Liquid Chromatograph (HPLC) with UV/DAD detector, Liquid Chromatograph-Mass Spectrometer (LC-MS/MS) system, analytical balance, pH meter, solvents for crystallization.
Step-by-Step Procedure
  • Sample Preparation:

    • Precisely weigh approximately 10 mg of the impure scale-up batch and the lab-scale reference batch into separate 10 mL volumetric flasks.
    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol) to create 1 mg/mL stock solutions.
    • Further dilute 1.0 mL of each stock solution to 10 mL with a mobile phase to create working solutions.
  • HPLC Analysis for Fingerprinting:

    • Inject the working solutions into the HPLC system using a developed method (e.g., C18 column, gradient elution with water/acetonitrile).
    • Overlay the chromatograms of the lab-scale and scale-up batches. Note the retention times and peak areas of any new impurities or changes in known impurity levels in the scale-up batch [1].
  • Impurity Identification via LC-MS/MS:

    • Re-analyze the impure scale-up batch using LC-MS/MS with the same chromatographic conditions.
    • Use the mass spectrometer to determine the molecular weight (from the m/z value) and propose a potential structure for the new impurities based on the mass fragmentation pattern.
  • Spiking Experiments (if standard is available):

    • If a standard for the suspected impurity can be sourced or synthesized, perform a spiking experiment.
    • Co-inject the impurity standard with the sample batch. Confirmation of the same retention time confirms the impurity's identity.
  • Process Parameter Optimization:

    • Based on the identified impurity, hypothesize its formation mechanism (e.g., side-reaction, degradation).
    • Systematically vary one parameter at a time in the synthesis step where the impurity forms:
      • Temperature: Conduct the reaction at a lower temperature to suppress side reactions.
      • Addition Time: Slow down the addition rate of reagents to control local concentration and heat.
      • Order of Addition: Reverse the addition order or add reagents as a solution instead of neat.
  • Crystallization Process Optimization:

    • The goal is to reject the identified impurity in the mother liquor.
    • Test different anti-solvent systems (e.g., water/IPA, toluene/heptane).
    • Optimize the cooling profile: try slow cooling vs. fast crash-cooling to achieve better crystal purity and habit.
    • After crystallization, isolate the solid and analyze its purity via HPLC to confirm the success of the purification.

Frequently Asked Questions

  • What are the critical quality attributes (CQAs) for tricyclamol chloride active pharmaceutical ingredient (API)? The CQAs typically include: Assay and Purity (by HPLC, should meet specification, e.g., >98.5%), Impurity Profile (individual unknown impurities and total impurities should be below ICH thresholds), Water Content (by KF titration), Residual Solvents (by GC, must meet ICH guidelines), and Solid Form (consistent polymorphic form by XRPD).

  • The reaction yield drops significantly when scaling up the quaternization step to form the final API. What should we check? This is a common "scale-up surprise." First, verify the mixing efficiency. On a large scale, achieving the same level of homogeneity as in the lab takes longer. Ensure your agitation speed is sufficient and the reactor's impeller type is correct. Second, investigate heat transfer. Quaternization is often exothermic. A slower heat removal rate on a large scale can lead to local hot spots, increasing decomposition. Review your cooling capacity and consider a slower reagent addition rate to control the temperature.

  • Our scaled-up batches consistently show a new, unknown impurity at 0.3%. How should we proceed? Follow the experimental protocol outlined above. Begin with HPLC and LC-MS/MS to identify the impurity. Once its structure is proposed, you can investigate its root cause. Common causes include oxidation (requiring an inert atmosphere), increased moisture (leading to hydrolysis), or extended processing times (leading to degradation). Process parameter optimization is key to its suppression.

References

Tricyclamol chloride vs procyclidine comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Profile

Procyclidine hydrochloride is a muscarinic receptor antagonist. It crosses the blood-brain barrier and is used to treat drug-induced extrapyramidal disorders and parkinsonism [1]. The table below summarizes its core identifiers and properties.

Attribute Description
CAS Number 1508-76-5 [2]
Molecular Weight 323.90 g/mol [2]
Chemical Formula C19H30ClNO [2]
IUPAC Name Not fully detailed in search results, but SMILES is provided [2].
SMILES OC(C1=CC=CC=C1)(C2CCCCC2)CCN3CCCC3.[H]Cl [2]
Entry Terms Tricyclamol; (±)-Procyclidine; Arpicolin; Kemadrin [1]
Pharmacologic Action Muscarinic Antagonist [1]

Experimental Data on Mechanism and Binding

Procyclidine (Tricyclamol) has been characterized in various experimental settings, particularly in its binding to muscarinic receptors.

Thermodynamics of Antagonist Binding

A 1993 study investigated the binding of procyclidine and its enantiomers to rat heart M2 muscarinic receptors [3]. The key findings are summarized below.

Parameter Finding for Procyclidine (Tricyclamol)
Receptor Subtype M2 muscarinic receptor [3]
Radioligand Used [3H]-N-methyl-scopolamine chloride [3]
Temperature Range 278-310 °K (Approx. 5-37 °C) [3]
Affinity (Kd) (R)-enantiomers have 10 to 100-fold greater affinity than (S)-enantiomers [3]
Binding Driving Force Entropy-driven for all antagonists studied [3]
Enthalpy (ΔH) Range Large variation, from -29 kJ mol⁻¹ to +30 kJ mol⁻¹ [3]
Key Structural Insight Hydrogen bond-forming OH groups and polarizable phenyl groups significantly contribute to binding thermodynamics [3].

Experimental Protocol: Receptor Binding Assay [3]

  • Objective: Determine the affinity and thermodynamic parameters of antagonists for the M2 muscarinic receptor.
  • Tissue Preparation: Rat heart membranes were used as the source of M2 receptors.
  • Binding Reaction: Membranes were incubated with the radioligand [3H]-N-methyl-scopolamine and varying concentrations of the competing antagonist (e.g., procyclidine enantiomers).
  • Temperature Variation: Experiments were conducted at multiple temperatures between 278-310 °K.
  • Data Analysis: IC50 values were determined from competition curves. Affinity constants (Ki) were calculated, and van't Hoff plots were constructed from the Ki values at different temperatures to determine the changes in enthalpy (ΔH) and entropy (ΔS).

The following diagram illustrates the workflow of this key experiment.

Experimental Workflow for Binding Thermodynamics

Pharmacokinetic Data in Humans

A 1985 clinical trial studied the pharmacokinetics and pharmacodynamics of procyclidine in six healthy volunteers [4]. The data is summarized below.

Pharmacokinetic Parameter Value (Mean)
Bioavailability (Oral) 75% [4]
Time to Peak Plasma (Tmax) 1.1 hours (oral) [4]
Peak Plasma Concentration (Cmax) 116 ng/mL (after 9 mg base, oral) [4]
Volume of Distribution (Vd) 1.0 L/kg [4]
Clearance (CL) 0.052 L/h/kg [4]
Elimination Half-Life (t½) 12.6 hours (oral) [4]

Clinical and Research Applications

Procyclidine is used in both clinical practice and preclinical research.

  • Primary Clinical Use: Management of drug-induced extrapyramidal disorders and parkinsonism [1]. It is an important agent in Parkinson's disease, often used as monotherapy early in the disease or synergistically with L-dopa in more advanced stages [5].
  • Research Applications: Procyclidine hydrochloride is used in studies related to Parkinson's disease and psychiatric disorders. It is also noted to have properties of an N-methyl-D-aspartate (NMDA) antagonist, making it relevant for studies on Soman-induced epilepsy [2].

Important Considerations for Researchers

  • Enantiomeric Specificity: The (R)-enantiomer of procyclidine has significantly higher affinity for the M2 receptor than the (S)-enantiomer [3]. The specific enantiomeric form used in any study is a critical variable.
  • Lack of Contemporary Data: A 1999 review highlighted a general paucity of pharmacokinetic information for anticholinergic drugs like procyclidine, especially concerning multiple-dose administration and use in the elderly population [5].
  • Receptor Subtype: The detailed thermodynamic data available is specific to the M2 muscarinic receptor subtype [3]. Binding characteristics may differ at other muscarinic receptor subtypes (e.g., M1, M3).

References

Tricyclamol chloride biological activity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Key Experimental Data

Tricyclamol chloride (Procyclidine hydrochloride) is characterized as a muscarinic receptor antagonist and also exhibits properties as an N-methyl-D-aspartate (NMDA) receptor antagonist [1]. This dual activity is relevant for potential applications in Parkinson's disease and certain types of drug-induced seizures [1].

Experimental data from one in vivo study is summarized in the table below.

Property Details
Animal Models Male Sprague-Dawley rats, Dunkin-Hartley male guinea pigs [1]
Administration Subcutaneous injection [1]
Dosages Tested 0.3, 1.0, 3.0, and 6.0 mg/kg [1]
Combination Agent Physostigmine (PhS) [1]
Key Findings Increased protection against Soman in a dose-dependent manner; prevented seizures and protected neurological integrity in hippocampus, cortex, amygdala, and thalamus [1].

Experimental Protocol for In Vivo Assessment

The methodology for the key in vivo experiment was as follows [1]:

  • Test System: Used male Sprague-Dawley rats and Dunkin-Hartley male guinea pigs.
  • Dosing: Procyclidine hydrochloride was administered via a single subcutaneous injection at doses of 0.3, 1.0, 3.0, and 6.0 mg/kg.
  • Model: The study assessed protection against the chemical warfare agent Soman.
  • Outcome Measures: The primary measure was an increase in protection (calculated as a fold-increase relative to controls). Researchers also examined the brain post-mortem to assess the prevention of Soman-induced brain damage.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed dual mechanism of action for this compound and the basic workflow of the in vivo experiment.

G cluster_pathway Mechanism of Action cluster_experiment In Vivo Experiment Workflow compound This compound effect1 Antagonism (Blocking) compound->effect1 effect2 Antagonism (Blocking) compound->effect2 mAChR Muscarinic Acetylcholine Receptor (mAChR) outcome Potential Outcome: Protection against seizures and neurotoxicity mAChR->outcome NMDAR NMDA Receptor (NMDAR) NMDAR->outcome effect1->mAChR effect2->NMDAR step1 Animal Model: Rats & Guinea Pigs step2 Treatment: Subcutaneous Injection (0.3-6.0 mg/kg) + Soman step1->step2 step3 Analysis: Seizure Protection and Brain Histology step2->step3

Tricyclamol's Dual Mechanism and In Vivo Testing

References

Tricyclamol chloride antispasmodic activity

Author: Smolecule Technical Support Team. Date: February 2026

Tricyclamol at a Glance

The table below summarizes the available information on Tricyclamol (Procyclidine) based on the search results.

Aspect Details for Tricyclamol (Procyclidine)
Primary Use Treatment of drug-induced extrapyramidal disorders and parkinsonism [1].
Mechanism of Action Muscarinic antagonist that blocks central cholinergic receptors (M1, M2, M4) [1].
Drug Class Antimuscarinic / Anticholinergic [1].
Reported Side Effects Dizziness, drowsiness, impaired judgment [1].
Key Contraindication Angle-closure glaucoma [1].

| Available Data | Mechanistic and general pharmacological information is available. Direct experimental data on antispasmodic activity and comparative studies are lacking. |

Comparison with Common Antispasmodics

For context, the table below outlines key details of other antispasmodic medications frequently discussed in the literature. This highlights the gap in publicly available data for a direct, data-driven comparison with Tricyclamol.

Drug Name Primary Use Mechanism of Action Common Side Effects Example Experimental Findings (from search results)
Dicyclomine Irritable Bowel Syndrome (IBS) [2] Antimuscarinic [3] Dry mouth, dizziness, constipation [2] [4] One higher-quality RCT found significant pain relief vs. placebo in IBS, but with a high dropout rate (15%) due to side effects [4].
Hyoscyamine IBS, other GI conditions [4] Antimuscarinic [3] [4] Dry mouth, blurred vision, urinary retention [4] Meta-analyses show antispasmodics as a class are effective for abdominal pain in IBS, but data on individual drugs can be limited [4].
Peppermint Oil IBS symptoms [3] Direct smooth muscle relaxant (inhibits calcium & sodium uptake) [3] Heartburn, nausea (rare) [3] Considered an effective option with a distinct, direct mechanism of action on gut smooth muscle [3] [4].

Research Pathways and Recommendations

To proceed with your comparative guide, I suggest the following research pathways to locate the necessary experimental data:

  • Refine Your Search Strategy: Use specialized scientific databases like PubMed, Scopus, or Web of Science with more targeted queries. Given that Tricyclamol is an older drug, it may be referred to by its more common International Nonproprietary Name (INN), "Procyclidine". Searching for "Procyclidine smooth muscle relaxation" or "Procyclidine mechanism of action" may yield more relevant pre-clinical studies.
  • Investigate Broader Drug Classes: Since Tricyclamol is an antimuscarinic agent, the general signaling pathway for this drug class is well-established. The diagram below illustrates this common mechanism, which can serve as a foundational model.
  • Explore Patent and Chemical Databases: Sources like Google Patents, PubChem, or the USPTO database may contain synthetic routes, early animal testing data, or structure-activity relationship (SAR) studies that are not published in journal articles.

G cluster_0 Intracellular Pathway (Simplified) NeuronSignal Neuron Signal AChRelease Acetylcholine (ACh) Release NeuronSignal->AChRelease Action Potential ↑ Intracellular Ca²⁺ MuscarinicReceptor Muscarinic Receptor (on Smooth Muscle) AChRelease->MuscarinicReceptor Binds to MuscleContraction Smooth Muscle Contraction MuscarinicReceptor->MuscleContraction Activates Contractile Mechanism IP3 IP₃ Production MuscarinicReceptor->IP3 Antispasmodic Antispasmodic Drug (e.g., Tricyclamol) Antispasmodic->MuscarinicReceptor Blocks CaRelease Ca²⁺ Release from Sarcoplasmic Reticulum IP3->CaRelease ContractionInit Activation of Contractile Proteins CaRelease->ContractionInit ContractionInit->MuscleContraction Leads to

References

Tricyclamol chloride similar compounds comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Similar Compounds

The search identified one compound, procyclidine, which is structurally and functionally related to tricyclamol. The table below summarizes its key profile based on the information found.

Compound Name Chemical Structure / Class Primary Mechanisms of Action Therapeutic Uses Key Experimental Findings / Data
Tricyclamol Chloride Information not available in search results Information not available in search results Information not available in search results One study noted its action in reducing gastric acidity [1].
Procyclidine [2] Aralkylamine; Chemical Formula: C19H29NO Muscarinic antagonist; blocks central cholinergic receptors (M1, M2, M4 subtypes). Symptomatic treatment of Parkinsonism and drug-induced extrapyramidal symptoms. LD50 = 60 mg/kg (IV in mice); Protein binding: ~100% to albumin.

Experimental Methodology for Muscarinic Agonists

While the search did not yield a direct protocol for studying tricyclamol, a highly relevant experimental method for investigating muscarinic receptor agonists was found in a 1997 study. This methodology could serve as a template for comparing the functional activity of similar compounds [3].

The workflow for this methodology can be summarized as follows:

G TissuePrep Tissue Preparation IsotopeLoad Isotope Loading (⁸⁶Rb or ⁴²K) TissuePrep->IsotopeLoad Perfusion Perfusion in Flow Chamber IsotopeLoad->Perfusion DrugExp Drug Exposure Perfusion->DrugExp EffluxMeasure Efflux Measurement (Beta-Counter) DrugExp->EffluxMeasure DataCalc Data Calculation (Efflux Rate Constant) EffluxMeasure->DataCalc DoseResponse Dose-Response Analysis DataCalc->DoseResponse

Key Experimental Steps [3]:

  • Tissue Preparation: Longitudinal muscle strips from guinea-pig small intestine or taenia coli are prepared and mounted.
  • Isotope Loading: Tissues are bathed in a solution containing ⁸⁶Rb or ⁴²K for 60-75 minutes to achieve a high level of isotopic labeling.
  • Perfusion and Measurement: The prepared tissue is transferred to a specialized flow chamber. Krebs bicarbonate solution is drawn through the bath and then through a β-counter at a constant rate to measure the efflux of the isotope.
  • Drug Application: Drugs are applied for short, predetermined periods (e.g., 15 seconds) via an automated valve system.
  • Data Analysis: The efflux is expressed as a rate constant, representing the fractional rate of loss per unit time. Dose-response curves for agonists are constructed, and parameters like the maximum efflux rate (fmax) and apparent affinity constant (Kf) are calculated.

Suggestions for Further Research

The current search results are insufficient for a full comparison guide. To build a more complete profile, I suggest you:

  • Investigate Specific Analogs: Search for direct information on other known analogs like benzilylcholine mustard or tricyclamol itself, which are mentioned in the context of muscarinic receptor research [3].
  • Explore Broader Antagonist Classes: Consider searching for "synthetic anticholinergics" or "muscarinic antagonists" to find a wider range of compounds for comparison.
  • Consult Specialized Databases: Detailed pharmacological data, binding affinity constants (Ki), and potency (EC50/IC50) for these compounds are likely found in specialized pharmacological databases or older primary literature that may not have been captured in this search.

References

Tricyclamol chloride reference standard qualification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Data of Tricyclamol Chloride

The table below summarizes the key identification and activity data available for this compound, which is also known as Procyclidine hydrochloride.

Property Details
CAS Registry Number 1508-76-5 [1]
Synonyms Procyclidine hydrochloride; (±)-Procyclidine hydrochloride [1]
Molecular Formula C₁₉H₃₀ClNO [1]
Molecular Weight 323.90 g/mol [1]
IUPAC Name 1-(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride [2]
Related ChEBI ID CHEBI:135284 [3]
Purity (from one supplier) 99.19% [1]
Primary Biological Activity Muscarinic receptor antagonist; NMDA receptor antagonist [1]
Reported Research Applications Parkinson's disease studies; Soman-induced epilepsy models [1]

Reported Experimental Models and Protocols

One source details an in vivo experimental model, which offers a template for how the compound has been used in research.

  • Animal Model: The study used Male Sprague-Dawley rats and Dunkin-Hartley male guinea pigs [1].
  • Dosage and Administration: Procyclidine (Tricyclamol) hydrochloride was administered via subcutaneous injection at doses of 0.3, 1.0, 3.0, and 6.0 mg/kg [1].
  • Combination Treatment: The compound was evaluated in combination with physostigmine (PhS) for increased protective effect against Soman infection [1].
  • Outcome Measures: Key results included [1]:
    • Protection: Measured as a fold-increase in protection in a dose-dependent manner.
    • Seizure Prevention: The combination treatment was able to prevent seizures altogether.
    • Neuroprotection: Prevented Soman-induced severe brain damage in areas like the hippocampus, cortex, amygdala, and thalamus.

Mechanism of Action Signaling Pathway

Based on its described biological activities, the mechanism of action for this compound (Procyclidine hydrochloride) can be visualized as follows. This diagram illustrates its dual antagonistic role.

G TC This compound (Procyclidine HCl) A Antagonism TC->A M Muscarinic Acetylcholine Receptor (mAChR) C Reduced Cholinergic Signaling M->C N NMDA Receptor E Suppressed Excitotoxic Excitation N->E A->M  Blocks A->N  Blocks PD Therapeutic Effect in Parkinson's Symptoms C->PD S Protection Against Soman-Induced Seizures E->S

Key Information Gaps and Further Guidance

A comprehensive comparison guide for reference standard qualification requires specific data that current search results lack.

  • Lack of Comparative Data: No experimental head-to-head data comparing this compound with other anticholinergic agents (e.g., atropine, scopolamine) was found.
  • Incomplete Qualification Protocols: The search results do not provide detailed standard operating procedures for key analytical techniques like HPLC purity methods, identity confirmation by NMR or mass spectrometry, water content determination, residual solvent analysis, or stability studies.
  • Reliable Information Sources: The available data comes from authoritative chemical and supplier databases like PubChem [2], ChEBI [3], and MedChemExpress [1], which are reliable for foundational chemical information.

For a complete reference standard qualification, you would typically need to consult official pharmacopeial monographs (like USP or Ph.Eur.) or the manufacturer's Certificate of Analysis (CoA) for parameters such as:

  • Identity: Confirmation via FTIR, NMR, and MS.
  • Purity: Detailed chromatographic methods (HPLC/UPLC) with system suitability results.
  • Assay: Quantitative determination of the main component.
  • Impurities: Identification and quantification of known and unknown impurities.
  • Water Content: Results from Karl Fischer titration.
  • Residual Solvents: Data from GC-based methods.
  • Stability: Results from forced degradation and long-term stability studies.

References

Tricyclamol chloride pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Comparison

The following table summarizes key experimental findings for Tricyclamol (procyclidine) from research contexts.

Experimental Context Model/Assay Key Finding(s) Citation
Protection against Soman toxicity In vivo (Rats & Guinea Pigs) Subcutaneous injection (0.3-6.0 mg/kg) increased protection in a dose-dependent manner; prevented seizures and brain damage [1]. [1]
Receptor Blockade Profile In vitro (Mechanistic Study) Antispasmodic effects linked to blockage of central M1, M2, and M4 muscarinic receptor subtypes [2] [3]. [2] [3]
Ion Channel Interaction In vitro (Recombinant Protein) The integral membrane form of CLIC1 comprises four single monomers, each allowing an anionic flux [4]. [4]

Experimental Protocols

For researchers looking to replicate or build upon key findings, here are outlines of critical experimental methodologies.

  • Protocol 1: In Vivo Efficacy in Soman-Induced Seizure Models

    • Animals: Male Sprague-Dawley rats or Dunkin-Hartley male guinea pigs [1].
    • Dosing: Procyclidine (Tricyclamol) is administered via subcutaneous injection at doses ranging from 0.3 to 6.0 mg/kg [1].
    • Challenge: Animals are exposed to soman, an organophosphorus compound [1].
    • Primary Outcome Measures: The proportion of animals protected from lethality and the prevention of seizure activity are recorded. The protective index is calculated as the fold-increase in LD50 of soman in treated versus control animals [1].
    • Secondary Analysis: Histopathological examination of the brain (hippocampus, cortex, amygdala, thalamus) is performed to assess the prevention of Soman-induced brain damage [1].
  • Protocol 2: Measuring Muscarinic Receptor-Mediated Ionic Efflux

    • Tissue Preparation: Strips of longitudinal smooth muscle from guinea-pig ileum or taenia coli are prepared and mounted [5].
    • Isotope Loading: Tissues are equilibrated in a physiological solution (e.g., Krebs bicarbonate) containing a radioactive tracer, such as ⁸⁶Rb (a potassium congener) or ⁴²K [5].
    • Efflux Measurement: Preparations are transferred to a continuous flow chamber. The efflux of the isotope into the superfusate is measured in real-time using a β-counter before and after exposure to cholinergic drugs [5].
    • Data Analysis: The efflux rate constant is calculated. The effects of agonists (e.g., carbachol) and antagonists (e.g., Tricyclamol) on the efflux rate are quantified to determine potency and efficacy [5].

Mechanism of Action Visualization

The diagram below illustrates the dual mechanism of Tricyclamol (Procyclidine) and its neurochemical effects in the basal ganglia.

G Procyclidine (Tricyclamol) Mechanism in Basal Ganglia cluster_bg Basal Ganglia Neurotransmission ACh Acetylcholine (ACh) M1_M4 Muscarinic Receptor (M1, M2, M4) ACh->M1_M4 Stimulation DA Dopamine (DA) Balance Balanced Cholinergic / Dopaminergic Activity DA->Balance M1_M4->Balance NMDA NMDA Receptor SymptomRelief Reduced Parkinsonism & Extrapyramidal Symptoms Balance->SymptomRelief Procyclidine Procyclidine (Tricyclamol) Procyclidine->M1_M4 Antagonism Procyclidine->NMDA Antagonism

This diagram shows how Procyclidine (Tricyclamol) acts as a dual antagonist to help restore neurochemical balance in the basal ganglia, leading to symptom relief [1] [2] [3].

References

Pharmacological Profile of Tricyclamol Chloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for Tricyclamol chloride (Procyclidine hydrochloride):

Aspect Available Data for this compound (Procyclidine hydrochloride)
Other Name(s) Tricyclamol hydrochloride; (±)-Procyclidine hydrochloride [1]
CAS Number 1508-76-5 [1]
Molecular Formula C19H30ClNO [1]
Molecular Weight 323.90 g/mol [1]
Mechanism of Action Muscarinic receptor antagonist; N-methyl-D-aspartate (NMDA) receptor antagonist [1]
Primary Research Applications Parkinson's disease, related psychiatric disorders, Soman-induced epilepsy studies [1]
Biological Activity (In Vivo) In rodent studies, subcutaneous injection (0.3-6.0 mg/kg) in combination with physostigmine increased protection against Soman in a dose-dependent manner and prevented seizures [1].

Experimental Protocol from Search Results

One study provided an in vivo experimental protocol using Procyclidine hydrochloride in animal models [1]:

  • Animal Models: Male Sprague-Dawley rats and Dunkin-Hartley male guinea pigs.
  • Dosage and Administration: Subcutaneous injection at doses of 0.3, 1.0, 3.0, or 6.0 mg/kg.
  • Outcome Measures: The study assessed the degree of protection against Soman and the prevention of seizures. It also evaluated the protection of neurological integrity and the prevention of severe brain damage in areas like the hippocampus, cortex, amygdala, and thalamus.

Mechanism of Action Diagram

The search results indicate that this compound has a dual mechanism of action. The diagram below illustrates this pathway.

G Drug This compound MAChR Muscarinic ACh Receptor Drug->MAChR Antagonizes NMDAR NMDA Receptor Drug->NMDAR Antagonizes Effect1 Anticholinergic Effects MAChR->Effect1 Effect2 NMDA Antagonism NMDAR->Effect2 App Research Applications: Parkinson's Disease, Soman-induced Epilepsy Effect1->App Effect2->App

References

Tricyclamol chloride bioactivity validation

Author: Smolecule Technical Support Team. Date: February 2026

Tricyclamol Chloride at a Glance

The table below summarizes the core identification and known activity of this compound based on the search results.

Property Description
Known Bioactivity Anticholinergic agent [1] [2] [3].
Related Compound Procyclidine (sold as Tricyclamol/(±)-Procyclidine) is a muscarinic receptor antagonist and N-methyl-D-aspartate (NMDA) receptor antagonist [3].
Molecular Formula C₂₀H₃₃ClNO [4].
CAS Number 3818-88-0 [4].
Synonym(s) Elorine chloride, Lergine chloride, Tricoloid chloride [4].

Known Mechanisms of Action

Tricyclamol and its related form, Procyclidine, exhibit a dual mechanism of action, which is illustrated below.

G Tricyclamol Tricyclamol MOA1 Muscarinic Acetylcholine Receptor (mAChR) Antagonist Tricyclamol->MOA1 MOA2 NMDA Receptor Antagonist Tricyclamol->MOA2 Effect1 Reduces cholinergic signaling MOA1->Effect1 Effect2 Modulates glutamatergic signaling MOA2->Effect2 Application Potential in Parkinson's disease and related disorders Effect1->Application Effect2->Application

Guidance for Further Research

The search results lack the experimental data needed for a direct, quantitative comparison with other anticholinergic drugs. To build a comprehensive comparison guide, you may need to employ the following strategies:

  • Consult Specialized Databases: Use paid or institutional subscriptions to access detailed pharmacological databases (e.g., Clarivate Analytics' Cortellis, Elsevier's Reaxys) that often contain more exhaustive preclinical and clinical data.
  • Refine Your Search: Use the specific identifiers found here (e.g., CAS Number 3818-88-0) to search patent databases like Google Patents or the USPTO, which may contain experimental data from the original patent filings [4].
  • Explore Related Research: Since Tricyclamol is closely related to Procyclidine, researching the latter may yield more modern studies and relevant comparative data [3].

References

×

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

337.2172423 g/mol

Monoisotopic Mass

337.2172423 g/mol

Heavy Atom Count

23

UNII

QYH21J350Z

Other CAS

3818-88-0

Wikipedia

Tricyclamol chloride

Dates

Last modified: 02-18-2024

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